Methyl 3-(propylamino)propanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(propylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-5-8-6-4-7(9)10-2/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEQTSGNHQHPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-(propylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthetic pathway for Methyl 3-(propylamino)propanoate, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves aza-Michael addition, a reliable and well-established reaction. This document outlines the reaction, provides a detailed experimental protocol, and presents the expected data in a structured format.
Synthesis Pathway: Aza-Michael Addition
The most direct and common method for synthesizing this compound is the aza-Michael addition of propylamine to methyl acrylate. This reaction is an example of a conjugate addition where the amine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl compound.
The reaction is typically carried out in a suitable solvent, and while it can proceed without a catalyst, it is often facilitated by one to improve reaction rates and yields. For the purpose of this guide, a non-catalyzed reaction is detailed, which simplifies the purification process.
Reaction Scheme:
Caption: Aza-Michael addition of propylamine to methyl acrylate.
Experimental Protocol
This protocol is based on established procedures for similar aza-Michael additions.[1]
Materials:
-
Propylamine
-
Methyl acrylate
-
Methanol (solvent)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel is charged with propylamine (1.0 eq). Methanol is added as a solvent. The flask is cooled in an ice bath to 0-5 °C.
-
Addition of Methyl Acrylate: Methyl acrylate (1.1 eq) is added dropwise to the stirred solution of propylamine over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
Data Presentation
The following tables summarize the key quantitative data associated with this synthesis.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Propylamine | C₃H₉N | 59.11 | 107-10-8 |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | 96-33-3 |
| This compound | C₇H₁₅NO₂ | 145.20 | 5036-62-4[2] |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Solvent | Methanol |
| Molar Ratio (Amine:Acrylate) | 1 : 1.1 |
| Typical Yield | 85 - 95% |
| Purity (post-distillation) | > 98% |
Safety Considerations
-
Propylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.
-
Methyl Acrylate: Flammable liquid and vapor. Toxic if inhaled. Causes skin irritation.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult additional literature and adapt the protocol as needed for their specific applications.
References
An In-depth Technical Guide to N-propyl-beta-alanine methyl ester (CAS 5036-62-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-propyl-beta-alanine methyl ester, with the CAS number 5036-62-4, is a derivative of the naturally occurring beta-amino acid, beta-alanine. While specific research on this compound is limited, its structural similarity to other biologically active beta-alanine derivatives suggests potential applications in various fields, including pharmacology and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes based on established chemical principles, and potential biological activities inferred from related compounds. The information presented herein is intended to serve as a foundational resource to stimulate further investigation into the properties and applications of N-propyl-beta-alanine methyl ester.
Chemical and Physical Properties
A summary of the key physicochemical properties for N-propyl-beta-alanine methyl ester is presented in Table 1. These values are calculated based on its chemical structure and provide essential information for handling, characterization, and experimental design.
| Property | Value | Source |
| CAS Number | 5036-62-4 | Internal Verification |
| Molecular Formula | C₇H₁₅NO₂ | Calculated |
| Molecular Weight | 145.20 g/mol | Calculated |
| IUPAC Name | methyl 3-(propylamino)propanoate | Standard Nomenclature |
| Canonical SMILES | CCCNCCC(=O)OC | Calculated |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents | Inferred from similar compounds |
Synthesis of N-propyl-beta-alanine methyl ester
While specific literature detailing the synthesis of N-propyl-beta-alanine methyl ester is scarce, two primary and highly efficient methods for the synthesis of N-alkylated beta-alanine esters can be proposed: the Michael Addition and Reductive Amination.
Michael Addition
The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[1] This method offers a straightforward and atom-economical route to N-propyl-beta-alanine methyl ester. The proposed reaction scheme is depicted below.
Caption: Proposed synthesis of N-propyl-beta-alanine methyl ester via Michael Addition.
Experimental Protocol (Representative):
-
To a solution of methyl acrylate (1.0 eq) in methanol, add propylamine (1.1 eq) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure N-propyl-beta-alanine methyl ester.
Reductive Amination
Reductive amination involves the reaction of an aldehyde with an amine to form an imine, which is then reduced to the corresponding amine.[2] This two-step, one-pot reaction is a versatile method for synthesizing N-alkylated amines.[3][4]
Caption: Proposed synthesis of N-propyl-beta-alanine methyl ester via Reductive Amination.
Experimental Protocol (Representative):
-
Dissolve beta-alanine methyl ester hydrochloride (1.0 eq) and propanal (1.2 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-propyl-beta-alanine methyl ester.
Potential Biological Activity and Signaling Pathways
Direct experimental data on the biological effects of N-propyl-beta-alanine methyl ester is not currently available. However, based on the known activities of beta-alanine and its derivatives, we can infer potential areas of interest for future research.
Beta-alanine is a well-known precursor to the dipeptide carnosine (beta-alanyl-L-histidine), which plays a crucial role in intracellular pH buffering in muscle tissue.[5] Supplementation with beta-alanine has been shown to increase muscle carnosine concentrations, leading to improved performance in high-intensity exercise.[5] Furthermore, beta-alanine and its derivatives have been investigated for their roles in neurotransmission and as potential therapeutic agents. For example, some beta-alanine derivatives have been identified as glucagon receptor antagonists, suggesting a potential role in the management of diabetes.[6]
The N-propyl and methyl ester modifications in the target molecule could influence its pharmacokinetic and pharmacodynamic properties. The increased lipophilicity due to the propyl group may enhance its ability to cross cell membranes, including the blood-brain barrier. The methyl ester group is likely to be hydrolyzed by esterases in the body, releasing N-propyl-beta-alanine.
A hypothetical signaling pathway, based on the known effects of beta-alanine on cellular metabolism and gene expression, is presented below. This pathway is speculative and requires experimental validation for N-propyl-beta-alanine methyl ester.
Caption: Hypothetical signaling pathway for N-propyl-beta-alanine methyl ester.
Future Directions
The lack of specific data on N-propyl-beta-alanine methyl ester highlights a significant opportunity for research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: Development and optimization of a reliable synthetic protocol followed by comprehensive spectroscopic characterization (NMR, IR, MS).
-
In Vitro Biological Screening: Evaluation of its activity in various cell-based assays, such as receptor binding assays (e.g., for glucagon receptors) and metabolic assays.
-
Pharmacokinetic Studies: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties in animal models.
-
Pharmacological Evaluation: Investigation of its effects in preclinical models of diseases where beta-alanine derivatives have shown promise, such as metabolic disorders or neurological conditions.
Conclusion
N-propyl-beta-alanine methyl ester is a chemical entity with unexplored potential. Based on established synthetic methodologies for related compounds, its preparation is feasible. The biological activities of beta-alanine and its derivatives provide a rational basis for investigating the pharmacological properties of this molecule. This guide serves as a starting point for researchers and drug development professionals interested in exploring the scientific landscape of N-propyl-beta-alanine methyl ester and unlocking its potential applications.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. shokubai.org [shokubai.org]
- 4. WO2017133913A1 - Reductive alkylation of amines with orthocarboxylic acid esters - Google Patents [patents.google.com]
- 5. Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New beta-alanine derivatives are orally available glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Methyl 3-(propylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of Methyl 3-(propylamino)propanoate. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Chemical and Physical Properties
This compound is a secondary amine ester with the molecular formula C7H15NO2. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 5036-62-4 |
| Canonical SMILES | CCCNCCC(=O)OC |
| InChI Key | GDEQTSGNHQHPLZ-UHFFFAOYSA-N |
| Appearance | Expected to be a liquid |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Expected to be soluble in organic solvents |
Synthesis
The primary method for the synthesis of this compound is the Michael addition of propylamine to methyl acrylate. This reaction is a classic example of a conjugate addition where the amine acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated ester.
Experimental Protocol: Michael Addition of Propylamine to Methyl Acrylate
This protocol is adapted from a general procedure for the Michael addition of amines to acrylates.
Materials:
-
Propylamine
-
Methyl acrylate
-
Methanol (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve propylamine (1.0 equivalent) in methanol.
-
To this solution, add methyl acrylate (1.0 to 1.2 equivalents) dropwise at room temperature with stirring. The reaction is exothermic, and cooling may be necessary to maintain the desired reaction temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, gentle heating under reflux may be applied.
-
Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data are predicted or based on the analysis of closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The expected proton NMR spectrum would show characteristic signals for the propyl group, the ethyl chain of the propanoate moiety, and the methyl ester group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.9 | triplet | 3H | -CH₂-CH₂-CH₃ |
| ~1.5 | sextet | 2H | -CH₂-CH₂ -CH₃ |
| ~2.5 | triplet | 2H | -CH₂ -CH₂-CH₃ |
| ~2.6 | triplet | 2H | -NH-CH₂ -CH₂-COOCH₃ |
| ~2.8 | triplet | 2H | -NH-CH₂-CH₂ -COOCH₃ |
| ~3.7 | singlet | 3H | -COOCH₃ |
| Broadband | singlet | 1H | -NH - |
¹³C NMR (Carbon NMR): The carbon NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~11 | -CH₂-CH₂-CH₃ |
| ~23 | -CH₂-CH₂ -CH₃ |
| ~35 | -NH-CH₂-CH₂ -COOCH₃ |
| ~48 | -NH-CH₂ -CH₂-COOCH₃ |
| ~51 | -CH₂ -CH₂-CH₃ |
| ~52 | -COOCH₃ |
| ~173 | C =O |
Infrared (IR) Spectroscopy
The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium | N-H stretch (secondary amine) |
| 2850-2960 | Strong | C-H stretch (alkane) |
| 1735-1750 | Strong | C=O stretch (ester) |
| 1160-1210 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 145. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or cleavage of the C-C bonds adjacent to the nitrogen atom.
| m/z | Possible Fragment Ion |
| 145 | [M]⁺ |
| 114 | [M - OCH₃]⁺ |
| 86 | [CH₂=N⁺H-CH₂CH₂CH₃] |
| 59 | [COOCH₃]⁺ |
Molecular Structure Visualization
The following diagram illustrates the 2D molecular structure of this compound.
An In-depth Technical Guide to Methyl 3-(propylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(propylamino)propanoate is a secondary amine ester with the IUPAC name this compound.[1] This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for a representative synthesis, and a discussion of its potential applications based on related compounds. Due to the limited availability of experimental data for this specific compound, information from closely related analogs is included for comparative purposes.
Chemical and Physical Properties
Quantitative data for this compound is primarily based on computational models.[1] Experimental data for closely related compounds are provided for comparison.
Table 1: Chemical Identifiers and Computed Properties of this compound
| Identifier/Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C7H15NO2 | PubChem[1] |
| Molecular Weight | 145.20 g/mol | PubChem[1] |
| CAS Number | 5036-62-4 | PubChem[1] |
| Canonical SMILES | CCCNCCC(=O)OC | PubChem[1] |
| InChI Key | GDEQTSGNHQHPLZ-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] |
| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |
Table 2: Experimental Physical Properties of Related Amino Esters
| Compound | Boiling Point (°C) | Density (g/mL) | Source |
| Methyl 3-(dimethylamino)propionate | 152-154 | 0.917 (at 25 °C) | Sigma-Aldrich |
| Methyl 3-(N-benzylamino)propionate | 145-147 (at 7 mmHg) | 1.049 (Predicted) | ChemicalBook[2] |
Experimental Protocols
Synthesis of Methyl 3-(methylamino)propanoate (Analogous Protocol)
This procedure describes the synthesis of methyl 3-(methylamino)propanoate, which can be adapted for the synthesis of this compound by substituting methylamine with propylamine.
Reaction Scheme:
Materials:
-
Methyl acrylate
-
Methylamine solution (e.g., 2M in tetrahydrofuran)
-
Methanol
Procedure: [3]
-
Dissolve methyl acrylate (10 g, 116 mmol) in methanol (20 mL).
-
Cool the solution to -20 °C in an appropriate cooling bath.
-
Slowly add a methylamine solution (2M in tetrahydrofuran, 90 mL, 180 mmol) to the cooled methyl acrylate solution using an addition funnel, while maintaining the reaction temperature at -20 °C and stirring the mixture.
-
Continue stirring the reaction mixture at -20 °C for 2 hours.
-
After the reaction is complete, remove the solvent under reduced pressure (vacuum).
-
The resulting residue can be purified by distillation under reduced pressure (e.g., 45 °C at 5 Torr for methyl 3-(methylamino)propionate) to yield the pure product.
Applications in Research and Drug Development
Specific applications for this compound in drug development are not extensively documented. However, compounds with similar structural motifs, such as β-amino esters, are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. For instance, related compounds are used in the preparation of precursors for analgesics. The propylamine moiety and the methyl ester group offer sites for further chemical modification, making it a potentially useful building block in medicinal chemistry for the synthesis of novel therapeutic agents.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound based on the analogous protocol.
Caption: A generalized workflow for the synthesis of this compound.
References
Physical and chemical properties of "Methyl 3-(propylamino)propanoate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(propylamino)propanoate is a secondary amino ester with potential applications in organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its expected reactivity and stability. This document is intended to serve as a foundational resource for researchers and professionals working with this and related compounds.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 145.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 5036-62-4 | ChemicalBook[2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| XLogP3 | 0.5 | PubChem[1] |
| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Synthesis and Purification
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a standard and reliable method for its preparation is the aza-Michael addition of propylamine to methyl acrylate. This reaction is a well-established method for the synthesis of β-amino esters.[3]
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Aza-Michael Addition
This protocol is adapted from a similar synthesis of methyl 3-(methylamino)propanoate and is expected to yield the desired product.
Materials:
-
Methyl acrylate
-
Propylamine
-
Methanol (or another suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve methyl acrylate (1.0 equivalent) in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add propylamine (1.0-1.2 equivalents) dropwise to the stirred solution via the addition funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation to obtain pure this compound.
Spectroscopic Characterization
Spectroscopic data is essential for the structural confirmation of the synthesized compound. While specific spectra for this compound are not widely available, the expected spectral features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Triplet for the methyl protons of the propyl group (~0.9 ppm).- Sextet for the methylene protons adjacent to the methyl group of the propyl chain (~1.5 ppm).- Triplet for the methylene protons attached to the nitrogen (~2.5 ppm).- Triplet for the methylene protons adjacent to the nitrogen on the propanoate chain (~2.8 ppm).- Triplet for the methylene protons adjacent to the carbonyl group (~2.5 ppm).- Singlet for the methyl ester protons (~3.7 ppm).- Broad singlet for the N-H proton. |
| ¹³C NMR | - Signal for the methyl carbon of the propyl group (~11 ppm).- Signal for the methylene carbon adjacent to the methyl group of the propyl chain (~23 ppm).- Signal for the methylene carbon attached to the nitrogen (~50 ppm).- Signal for the methylene carbon adjacent to the nitrogen on the propanoate chain (~45 ppm).- Signal for the methylene carbon adjacent to the carbonyl group (~35 ppm).- Signal for the methyl ester carbon (~52 ppm).- Signal for the carbonyl carbon (~173 ppm). |
| IR Spectroscopy | - N-H stretch (~3300-3500 cm⁻¹).- C-H stretches (aliphatic) (~2850-2960 cm⁻¹).- C=O stretch (ester) (~1740 cm⁻¹).- C-N stretch (~1100-1250 cm⁻¹).- C-O stretch (ester) (~1170-1250 cm⁻¹). |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 145.- Common fragments corresponding to the loss of the methoxy group (M-31), the propyl group (M-43), and other characteristic fragments. |
Chemical Reactivity and Stability
The chemical behavior of this compound is dictated by the presence of a secondary amine and an ester functional group.
Reactivity of the Amine Group
The secondary amine is nucleophilic and basic. It can undergo a variety of reactions, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.[4]
-
Alkylation: Reaction with alkyl halides to form tertiary amines.[4]
-
Salt Formation: Reaction with acids to form ammonium salts.
Reactivity of the Ester Group
The ester group is susceptible to nucleophilic acyl substitution. Key reactions include:
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (3-(propylamino)propanoic acid) under either acidic or basic conditions. Enzymatic hydrolysis is also a possibility for β-amino esters.[5][6][7]
-
Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst to form a different ester.
-
Aminolysis: Reaction with ammonia or a primary or secondary amine to form an amide.
Stability
-
Thermal Stability: Amino esters can exhibit varying degrees of thermal stability. Decomposition pathways may involve intramolecular cyclization or other degradation reactions at elevated temperatures. The presence of the amino group can influence the thermal stability of the ester.[8]
-
Hydrolytic Stability: As a β-amino ester, it is expected to be susceptible to hydrolysis, particularly under basic conditions. The rate of hydrolysis can be influenced by the steric and electronic environment around the ester group.[9] Poly(β-amino esters) are known for their biodegradability due to the hydrolysis of the ester backbone.[3][10]
Potential Applications and Biological Relevance
Derivatives of β-alanine have shown a range of biological activities. β-Alanine itself is a precursor to carnosine, a dipeptide with antioxidant and pH-buffering properties in muscle and brain tissue.[11][12] N-alkylated β-alanine esters are intermediates in the synthesis of various biologically active molecules and have been explored in the development of materials for drug delivery and theranostics.
Signaling Pathway Diagram (Hypothetical)
Given the structural similarity to β-alanine, it is plausible that this compound or its hydrolysis product could interact with pathways influenced by β-alanine and its derivatives.
Caption: Hypothetical metabolic pathway of this compound.
This diagram illustrates a potential metabolic fate where the compound is hydrolyzed intracellularly to its corresponding β-amino acid, which might then interact with carnosine synthesis pathways, potentially leading to antioxidant and pH-buffering effects. This pathway is speculative and requires experimental validation.
Conclusion
This compound is a compound with interesting chemical features that make it a valuable building block in organic synthesis and a candidate for further investigation in medicinal chemistry and materials science. This guide has provided a summary of its known properties, a plausible and detailed synthesis protocol, and an overview of its expected chemical behavior. Further experimental investigation is required to fully elucidate its physical properties, spectroscopic data, and biological activities.
References
- 1. This compound | C7H15NO2 | CID 10630640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5036-62-4 [chemicalbook.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. 42313-51-9|Methyl 3-(isopropylamino)propanoate|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino Acid esters prevent thermal inactivation and aggregation of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
An In-depth Technical Guide to the Spectral Data of Methyl 3-(propylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectral data for Methyl 3-(propylamino)propanoate, a molecule of interest in various research and development applications. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive methodologies to offer insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These values are calculated based on established spectroscopic principles and computational models and should be considered as estimations. Experimental verification is recommended for definitive structural elucidation.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |
| a | 0.92 | Triplet | 7.4 |
| b | 1.51 | Sextet | 7.4 |
| c | 2.58 | Triplet | 7.2 |
| d | 2.85 | Triplet | 6.8 |
| e | 2.50 | Triplet | 6.8 |
| f | 3.67 | Singlet | - |
| g | ~1.5-2.0 (broad) | Singlet (broad) | - |
Note: The chemical shift of the N-H proton (g) can be highly variable and may be broadened due to exchange.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
| 1 | 11.6 |
| 2 | 23.1 |
| 3 | 51.9 |
| 4 | 48.7 |
| 5 | 35.2 |
| 6 | 173.2 |
| 7 | 51.6 |
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |
| N-H (secondary amine) | 3300 - 3500 (broad) | Stretching |
| C-H (alkane) | 2850 - 2960 | Stretching |
| C=O (ester) | 1735 - 1750 | Stretching |
| C-N | 1020 - 1250 | Stretching |
| C-O (ester) | 1000 - 1300 | Stretching |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion |
| 145 | [M]⁺ (Molecular Ion) |
| 114 | [M - OCH₃]⁺ |
| 102 | [M - C₃H₇]⁺ |
| 88 | [CH₃CH₂CH₂NHCH₂]⁺ |
| 74 | [CH₂=C(OH)OCH₃]⁺ (McLafferty rearrangement) |
| 59 | [COOCH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectral data for a liquid sample such as this compound. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the sample.
-
Instrumentation: The data is acquired on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR Acquisition:
-
The instrument is tuned to the proton frequency.
-
A standard one-pulse sequence is typically used.
-
Parameters such as spectral width, acquisition time, relaxation delay, and number of scans are optimized.
-
-
¹³C NMR Acquisition:
-
The instrument is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The sample is placed in the instrument's sample compartment.
-
The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Preparation: The liquid sample is diluted in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the ionization technique and instrument sensitivity.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) is used.
-
Data Acquisition:
-
The sample is introduced into the mass spectrometer.
-
For EI, the sample is vaporized and bombarded with a high-energy electron beam.
-
For ESI, the sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Visualizations
The following diagrams illustrate the general workflow for spectral data analysis and the predicted fragmentation pathways for this compound.
Stability and Storage of Methyl 3-(propylamino)propanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-(propylamino)propanoate. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's chemical stability, potential degradation pathways, and best practices for storage and handling to ensure its integrity for research and development activities.
Chemical Profile and General Stability
This compound is a β-amino ester characterized by the presence of a secondary amine and a methyl ester functional group. The stability of this molecule is intrinsically linked to the reactivity of these groups. While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, its stability profile can be inferred from the known chemical behavior of similar β-amino esters and related small molecules.
Generally, the compound is considered to be relatively stable under standard ambient conditions when stored properly. However, it is susceptible to degradation under specific environmental stresses, primarily through hydrolysis, and to a lesser extent, through thermal and photodegradation.
Recommended Storage and Handling
To maintain the purity and integrity of this compound, the following storage and handling conditions are recommended based on available Safety Data Sheets (SDS) for this and structurally related compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[1] | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[1][2] | Prevents exposure to moisture, which can lead to hydrolysis, and atmospheric contaminants. |
| Light Exposure | Protect from light. | Although specific photostability data is limited, aliphatic amines and esters can be susceptible to photodegradation. |
| Inert Gas | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Mitigates the risk of oxidative degradation. |
| Handling | Handle in accordance with good industrial hygiene and safety practices.[1] Use in a well-ventilated area.[1][2] | Minimizes exposure and ensures personnel safety. |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis of the ester linkage and, to a lesser extent, oxidation of the secondary amine.
Hydrolytic Degradation
The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, yielding 3-(propylamino)propanoic acid and methanol. The presence of the secondary amine in the molecule can influence the rate of hydrolysis.
References
In-Depth Technical Guide to the Material Safety of Methyl 3-(propylamino)propanoate
Disclaimer: A comprehensive, official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for Methyl 3-(propylamino)propanoate (CAS No. 5036-62-4) was not publicly available at the time of this writing. The following information has been compiled from publicly accessible databases and safety guidelines for structurally related compounds. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be substituted for a manufacturer-provided SDS.
Chemical Identification and Physical Properties
This compound is a chemical compound with the molecular formula C7H15NO2.[1] It is classified as an amino ester. Due to the limited availability of experimental data, many of the physical and chemical properties are computed.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H15NO2 | ChemicalBook[1] |
| Molecular Weight | 145.2 g/mol | ChemicalBook[1] |
| CAS Number | 5036-62-4 | ChemicalBook[1] |
| Appearance | Not Available | - |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
| Density | Not Available | - |
| Solubility | Not Available | - |
| Flash Point | Not Available | - |
Hazard Identification and Toxicological Information
Table 2: GHS Hazard Information for a Related Isomer (Methyl 3-[(propan-2-yl)amino]propanoate)
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Source: GHS classification for Methyl 3-[(propan-2-yl)amino]propanoate as provided by ECHA C&L Inventory.
Based on these classifications, this compound should be handled as a substance that is potentially harmful if ingested, and capable of causing skin, eye, and respiratory irritation.
Table 3: Summary of Toxicological Data (Predicted/Inferred)
| Effect | Finding | Precautionary Measures |
| Acute Oral Toxicity | Potentially harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |
| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. |
| Eye Irritation | May cause serious eye damage. | Wear safety glasses with side-shields or goggles. |
| Respiratory Irritation | May cause respiratory tract irritation. | Use in a well-ventilated area or with a fume hood. |
Experimental Protocols: Safe Handling and Storage
Given the potential hazards, the following general protocols are recommended for handling this compound in a laboratory setting.
3.1 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn at all times.
-
Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.
3.2 Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly after handling.
3.3 Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in the original container, tightly sealed.
Emergency Procedures: Spill and Exposure
A systematic approach is crucial in the event of a chemical spill. The following workflow outlines a general procedure for a manageable laboratory spill. For large or unmanageable spills, evacuate the area and contact emergency services.
Caption: Workflow for a laboratory chemical spill response.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
An In-depth Technical Guide to N-propyl-beta-alanine methyl ester: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-propyl-beta-alanine methyl ester, scientifically known as methyl 3-(propylamino)propanoate, is a derivative of the naturally occurring beta-amino acid, β-alanine. While β-alanine itself is extensively studied for its role as a precursor to carnosine and its impact on muscle performance, the specific N-propylated ester derivative remains a compound of niche interest with limited publicly available data. This guide synthesizes the available information on its chemical properties, proposes a detailed synthesis protocol based on established chemical reactions, and explores its historical context within the broader field of amino acid chemistry. Due to a notable absence of dedicated research on this specific molecule, this paper will also draw logical parallels from closely related N-substituted β-alanine esters to infer potential areas of application and biological activity.
Introduction
β-Amino acids and their derivatives are of significant interest in medicinal chemistry and drug development. Their incorporation into peptides can enhance proteolytic stability and induce specific conformational constraints, making them valuable building blocks for peptidomimetics. N-alkylation of amino acids is a common strategy to modulate their physicochemical properties, such as lipophilicity and basicity, which can in turn influence their pharmacokinetic and pharmacodynamic profiles.
N-propyl-beta-alanine methyl ester falls into this category of modified amino acids. However, a comprehensive review of the scientific literature reveals a significant gap in the dedicated study of this particular compound. This guide aims to provide a thorough overview of what is known and what can be reasonably inferred about N-propyl-beta-alanine methyl ester, catering to a technical audience in the research and development sector.
Chemical Properties and Data
N-propyl-beta-alanine methyl ester is identified by the CAS number 5036-62-4. Its fundamental chemical properties are summarized in the table below, primarily sourced from the PubChem database.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₇H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 145.20 g/mol | PubChem[1] |
| Canonical SMILES | CCCNCCC(=O)OC | PubChem[1] |
| InChI Key | GDEQTSGNHQHPLZ-UHFFFAOYSA-N | PubChem[1] |
Discovery and History
The specific discovery and historical timeline of N-propyl-beta-alanine methyl ester are not well-documented in publicly accessible scientific literature. It is reasonable to surmise that its first synthesis was likely achieved through the application of the well-established Michael addition reaction, a cornerstone of organic chemistry since its discovery by Arthur Michael in 1887.[2][3][4] This reaction provides a straightforward and efficient method for the formation of carbon-nitrogen bonds.
The broader history of its parent molecule, β-alanine, is more extensively recorded. While the synthesis of various amino acids dates back to the 19th century, the focused study of N-alkylated β-alanine derivatives is a more recent development, driven by the needs of medicinal chemistry and materials science for functionalized monomers.[5][6] The synthesis of N-substituted β-alanine derivatives is often reported in the context of creating novel polymers or as intermediates in the synthesis of more complex bioactive molecules.[7]
The existence of patents associated with the chemical structure of this compound suggests its use as an intermediate or a component in proprietary formulations, though the specific applications are not detailed in the available literature.
Experimental Protocols: Synthesis
The most logical and widely applicable method for the synthesis of N-propyl-beta-alanine methyl ester is the aza-Michael addition of n-propylamine to methyl acrylate. This reaction is typically straightforward and can be performed under mild conditions.
Proposed Synthetic Scheme
Caption: Proposed synthesis of N-propyl-beta-alanine methyl ester.
Detailed Experimental Protocol (Hypothetical)
This protocol is a "best practice" formulation based on general procedures for similar Michael additions.
Materials:
-
n-Propylamine
-
Methyl acrylate
-
Methanol (or other suitable solvent)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve n-propylamine (1.0 equivalent) in methanol.
-
Addition of Reactant: Cool the solution in an ice bath. Slowly add methyl acrylate (1.0 to 1.1 equivalents) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to overnight.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude product in diethyl ether and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting oil can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Expected Yield: Based on similar reactions reported in the literature, yields are expected to be in the range of 70-95%.
Potential Biological Activities and Signaling Pathways (Inferred)
There is no specific data in the scientific literature detailing the biological activities or signaling pathway interactions of N-propyl-beta-alanine methyl ester. However, based on the activities of related N-substituted β-amino acids, some potential areas of interest can be inferred:
-
Peptidomimetic Scaffolds: As an N-substituted β-amino acid, it could be incorporated into peptide chains to increase their resistance to enzymatic degradation and to explore novel three-dimensional structures for targeting protein-protein interactions.
-
Drug Delivery: The propyl group increases the lipophilicity of the β-alanine backbone, which could be exploited in the design of prodrugs or drug delivery systems to enhance membrane permeability.
-
GABA Receptor Modulation: Given the structural similarity of β-alanine to γ-aminobutyric acid (GABA), it is plausible that N-substituted derivatives might exhibit some activity at GABA receptors, although this is purely speculative without experimental evidence.
It is crucial to emphasize that these are hypothetical applications, and any biological activity would need to be confirmed through rigorous experimental testing.
Hypothetical Experimental Workflow for Biological Evaluation
Caption: A logical workflow for the biological evaluation of the compound.
Conclusion
N-propyl-beta-alanine methyl ester is a simple derivative of β-alanine for which there is a significant lack of specific scientific data regarding its discovery, history, and biological function. Its synthesis is readily achievable through the Michael addition, a robust and well-understood reaction. While its specific applications remain undefined in the public domain, its chemical structure suggests potential utility in the fields of medicinal chemistry as a building block for peptidomimetics or in the development of drug delivery systems. This guide provides a foundational understanding of the compound based on available chemical data and logical inferences from related molecules, highlighting a clear opportunity for further research to elucidate its properties and potential applications. Future studies should focus on its synthesis, purification, and comprehensive biological screening to determine if it possesses any valuable pharmacological activities.
References
- 1. This compound | C7H15NO2 | CID 10630640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Michael addition reaction - Wikiwand [wikiwand.com]
- 3. Arthur Michael (1853–1942): The Michael Addition Reaction - SYNFORM - Thieme Chemistry [thieme.de]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel cryptophycin analogs with modification in the beta-alanine region - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Experimental Aspects of Methyl 3-(propylamino)propanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental aspects of Methyl 3-(propylamino)propanoate, a β-amino acid ester. Due to the limited availability of specific research data for this compound, this document combines known information with data from closely related analogs to provide a thorough understanding for research and development purposes. The guide covers the compound's chemical and physical properties, a general synthesis protocol, and discusses potential biological activities based on the broader class of β-amino acid derivatives. Methodologies for characterization and biological evaluation are also presented, offering a framework for future studies.
Introduction
This compound (CAS No. 5036-62-4) is a β-amino acid ester with potential applications in organic synthesis and medicinal chemistry. β-amino acids and their derivatives are of significant interest due to their unique structural properties and diverse biological activities. They serve as building blocks for peptidomimetics, which can exhibit enhanced stability against enzymatic degradation compared to their α-amino acid counterparts. This guide aims to consolidate the available information on this compound and provide a basis for further investigation into its properties and applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental setups.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 145.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem |
| CAS Number | 5036-62-4 | ChemicalBook[2] |
| Synonyms | N-propyl-β-alanine methyl ester | ChemicalBook[2] |
| Predicted XLogP3 | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Synthesis Protocol
A common method for the synthesis of this compound is the aza-Michael addition of propylamine to methyl acrylate. This reaction is typically straightforward and can be performed under mild conditions.
Reaction: Propylamine + Methyl Acrylate → this compound
Experimental Protocol (General Procedure):
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve propylamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Reaction Initiation: Cool the solution in an ice bath. Add methyl acrylate (1.0-1.2 equivalents) dropwise to the cooled solution over a period of 15-30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Spectroscopic Characterization (Representative Data)
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | 3.60 - 3.70 | Singlet | 3H |
| -C(=O)CH₂- | 2.40 - 2.50 | Triplet | 2H |
| -CH₂NH- | 2.70 - 2.80 | Triplet | 2H |
| -NHCH₂CH₂- | 2.50 - 2.60 | Triplet | 2H |
| -CH₂CH₃ | 1.40 - 1.50 | Sextet | 2H |
| -CH₃ | 0.85 - 0.95 | Triplet | 3H |
| -NH- | Variable | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| -C=O | 172 - 174 |
| -OCH₃ | 51 - 52 |
| -C(=O)CH₂- | 35 - 37 |
| -CH₂NH- | 45 - 47 |
| -NHCH₂CH₂- | 50 - 52 |
| -CH₂CH₃ | 22 - 24 |
| -CH₃ | 11 - 12 |
Infrared (IR) Spectroscopy: Expected characteristic peaks would include a C=O stretch for the ester at ~1735 cm⁻¹, an N-H bend at ~1560 cm⁻¹, and C-N stretching in the range of 1100-1300 cm⁻¹.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 145.
Potential Biological Activities and Signaling Pathways
While no specific biological studies on this compound have been found, the broader class of β-amino acids and their derivatives are known to possess a range of biological activities. These compounds can act as mimics of natural amino acids and peptides, potentially interacting with various biological targets.
Potential Areas of Activity:
-
Antimicrobial and Antifungal Activity: β-amino acid derivatives have been shown to exhibit antibacterial and antifungal properties.
-
Enzyme Inhibition: Due to their structural similarity to natural substrates, they may act as inhibitors of enzymes such as proteases.
-
GABA Receptor Modulation: β-alanine is structurally related to the neurotransmitter GABA (γ-aminobutyric acid). N-substituted derivatives could potentially modulate GABAergic signaling.
Conclusion and Future Directions
This compound is a simple β-amino acid ester with potential for further exploration in various fields of chemistry and drug discovery. This guide has summarized the currently available information and provided a framework for its synthesis and characterization. Future research should focus on obtaining detailed experimental data for this specific compound, including comprehensive spectroscopic analysis and a systematic evaluation of its biological activities. Such studies will be crucial in unlocking the full potential of this compound and its derivatives.
References
Methyl 3-(propylamino)propanoate: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(propylamino)propanoate, a secondary amine-containing β-amino acid ester, represents a class of compounds with potential applications in synthetic chemistry and drug discovery. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical and physical properties. Due to the limited specific research on this compound, this document also draws upon data from closely related analogs to infer its probable synthetic routes, spectroscopic characteristics, and potential biological significance. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of N-alkylated β-amino acid esters.
Introduction
β-amino acids and their derivatives are of significant interest in medicinal chemistry and materials science. The introduction of an additional carbon in the backbone compared to their α-amino acid counterparts imparts unique conformational properties and resistance to enzymatic degradation. This compound, also known as N-propyl-β-alanine methyl ester, is a simple yet representative member of the N-alkylated β-amino acid ester family. While specific studies on this molecule are scarce, its structural motifs are present in various biologically active compounds. This review consolidates the known information about this compound and provides inferred knowledge based on analogous compounds to guide future research.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound have been primarily determined through computational methods and are available in public chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 145.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 5036-62-4 | PubChem[1] |
| SMILES | CCCNCCC(=O)OC | PubChem[1] |
| XLogP3-AA (LogP) | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 145.110278721 g/mol | PubChem[1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Michael Addition
The synthesis would involve the conjugate addition of the primary amine (n-propylamine) to the α,β-unsaturated ester (methyl acrylate).
References
An In-depth Technical Guide to Methyl 3-(propylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(propylamino)propanoate, also known as N-propyl-β-alanine methyl ester, is a secondary amine-containing ester. This class of compounds, β-amino esters, are valuable building blocks in organic synthesis and are of interest in medicinal chemistry. Their structural motif is present in various biologically active molecules and can serve as a precursor for the synthesis of more complex pharmaceutical agents. This technical guide provides a comprehensive overview of the fundamental characteristics of this compound, including its physicochemical properties, a proposed synthesis protocol, and expected analytical characterization. Due to the limited availability of experimental data for this specific compound, some information presented is based on computational predictions and data from structurally related molecules.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that most of the available data is computationally predicted and awaits experimental verification.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | N-propyl-beta-alanine methyl ester, Methyl 3-(propylamino)-propionate | [1] |
| CAS Number | 5036-62-4 | [1] |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| Boiling Point | Data not available (Predicted) | |
| Melting Point | Data not available | |
| Density | Data not available (Predicted) | |
| Solubility | Data not available | |
| XLogP3 | 0.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
Synthesis
Experimental Protocol: Aza-Michael Addition
Reaction:
Materials:
-
Propylamine
-
Methyl acrylate
-
Methanol (or other suitable solvent like tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Cooling bath (e.g., ice-water or dry ice-acetone)
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
In a round-bottom flask, dissolve methyl acrylate in methanol and cool the solution to -20 °C to 0 °C using a cooling bath.[2]
-
Slowly add propylamine to the stirred solution via an addition funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture is maintained.
-
After the addition is complete, allow the reaction to stir at a low temperature for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is deemed complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.
Spectroscopic Characterization
While experimental spectra for this compound are not available in public databases, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group protons (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the nitrogen), two triplets for the ethylene bridge protons, and a singlet for the methyl ester protons.
-
¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will appear furthest downfield.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands:
-
A broad peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine.
-
Strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region.
-
A strong, sharp absorption band around 1740 cm⁻¹ due to the C=O stretching of the ester group.
-
C-N and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 145. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage at the C-C bonds adjacent to the nitrogen atom.
Reactivity and Potential Applications
Reactivity Profile
This compound possesses two primary reactive sites: the secondary amine and the ester functional group.
-
Amine Reactivity: The secondary amine is nucleophilic and can undergo various reactions such as acylation, alkylation, and reaction with aldehydes and ketones to form enamines or undergo reductive amination.
-
Ester Reactivity: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, N-propyl-β-alanine. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.
Applications in Drug Development
While specific applications of this compound in drug development are not documented, β-amino esters are recognized as important intermediates in the synthesis of pharmaceuticals. They are precursors to β-lactams, peptides, and other nitrogen-containing heterocyclic compounds that form the core of many therapeutic agents. The N-propyl group can influence the lipophilicity and metabolic stability of a potential drug candidate.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on similar aliphatic amines and esters, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Visualizations
Synthesis Pathway
Caption: Aza-Michael addition for the synthesis of this compound.
Analytical Workflow
Caption: Proposed workflow for the purification and characterization of the final product.
References
Methodological & Application
Application Note and Protocol for the Synthesis of Methyl 3-(propylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl 3-(propylamino)propanoate, a secondary amine ester derivative. The synthesis is achieved through a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This protocol outlines the required reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification of the target compound. Additionally, expected analytical data for the characterization of the final product are discussed. This guide is intended for laboratory professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery.
Introduction
This compound is a chemical intermediate that can be utilized in the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals. Its structure, featuring a secondary amine and an ester functional group, makes it a versatile building block for various chemical transformations. The synthesis of this compound is typically achieved via a Michael addition of propylamine to methyl acrylate. This reaction is generally straightforward, efficient, and amenable to scale-up, making it a practical route for obtaining the desired product. This application note provides a comprehensive protocol for this synthesis, enabling researchers to produce this compound with a high degree of purity.
Reaction Scheme
The synthesis of this compound proceeds via the nucleophilic addition of propylamine to the β-carbon of methyl acrylate.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the Michael addition of amines to acrylates.
Materials and Equipment:
-
Propylamine (C₃H₉N)
-
Methyl acrylate (C₄H₆O₂)
-
Methanol (CH₃OH, anhydrous)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser (optional, for reactions at elevated temperatures)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer
-
Mass spectrometer
-
Infrared spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve propylamine (1.0 equivalent) in anhydrous methanol (2-3 mL per mmol of propylamine).
-
Addition of Methyl Acrylate: Cool the solution to 0 °C using an ice bath. Add methyl acrylate (1.0-1.2 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Drying: Dry the purified product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product as a liquid.
Data Presentation
The following table summarizes the key parameters and expected results for the synthesis of this compound.
| Parameter | Value |
| Reactants | Propylamine, Methyl Acrylate |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Product Molecular Formula | C₇H₁₅NO₂[1] |
| Product Molecular Weight | 145.20 g/mol [1] |
| Expected Yield | 70 - 90% (typical for Michael additions of amines) |
| Appearance | Colorless to pale yellow liquid |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the nitrogen), two triplets for the ethylene bridge of the propanoate moiety, and a singlet for the methyl ester group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will appear at the downfield region (around 172 ppm).
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the product (145.20 g/mol ).[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond (around 3300-3500 cm⁻¹), C-H bonds (around 2800-3000 cm⁻¹), and a strong absorption for the C=O of the ester group (around 1735 cm⁻¹).
Safety Precautions
-
Propylamine and methyl acrylate are flammable and toxic. Handle these reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Methanol is toxic and flammable. Avoid inhalation and contact with skin.
-
Follow standard laboratory safety procedures when conducting the experiment.
By following this detailed protocol, researchers can reliably synthesize and characterize this compound for its use in further scientific investigations.
References
Methyl 3-(propylamino)propanoate: A Versatile Building Block in Organic Synthesis
Introduction
Methyl 3-(propylamino)propanoate, a β-amino acid ester, is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a secondary amine and a methyl ester, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular scaffolds. This is particularly true in the development of novel heterocyclic compounds and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). This application note provides a comprehensive overview of the utility of this compound in organic synthesis, including its preparation and key applications, supplemented with detailed experimental protocols and reaction diagrams.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol |
| CAS Number | 5036-62-4 |
| Appearance | Colorless liquid (presumed) |
| Boiling Point | Not explicitly reported, but expected to be distillable under reduced pressure. |
| Solubility | Expected to be soluble in common organic solvents. |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the aza-Michael addition of propylamine to methyl acrylate. This reaction is typically performed in a suitable solvent and can be carried out with or without a catalyst.
Experimental Protocol: Synthesis of this compound
Materials:
-
Propylamine
-
Methyl acrylate
-
Methanol (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve propylamine (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methyl acrylate (1.0 equivalent) dropwise to the cooled solution via the addition funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford this compound as a colorless oil.
Expected Yield: High (typically >90%)
Applications in Organic Synthesis
This compound serves as a key intermediate in the synthesis of various complex molecules, particularly heterocyclic systems that are prevalent in medicinal chemistry.
Synthesis of Piperidinones and Related Heterocycles
β-Amino esters are well-established precursors for the synthesis of piperidinones, a common structural motif in many biologically active compounds. The secondary amine of this compound can undergo intramolecular cyclization or react with other bifunctional reagents to form six-membered heterocyclic rings.
A plausible synthetic pathway involves the N-acylation of this compound followed by a Dieckmann condensation or a similar intramolecular cyclization reaction.
Logical Workflow for Piperidinone Synthesis
Caption: Synthetic route to piperidinones from this compound.
Precursor for Active Pharmaceutical Ingredients (APIs)
While direct examples for this compound are not extensively documented in publicly available literature, its structural analogs, such as methyl 3-(methylamino)propanoate, are known intermediates in the synthesis of pharmaceuticals. For instance, related β-amino esters are used in the synthesis of compounds targeting various receptors and enzymes. The propyl group in this compound can be a crucial pharmacophore for modulating the biological activity and pharmacokinetic properties of a drug candidate.
Detailed Experimental Protocols for Key Transformations
The following protocols are representative examples of how this compound can be utilized in further synthetic steps.
Protocol 1: N-Acetylation of this compound
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 145.20 | (user defined) |
| Acetic Anhydride | 1.1 | 102.09 | (calculated) |
| Triethylamine | 1.2 | 101.19 | (calculated) |
Protocol 2: Amide Formation with a Carboxylic Acid
Materials:
-
This compound
-
A carboxylic acid (e.g., Benzoic acid)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M HCl solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in DMF or DCM, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for utilizing this compound in a drug discovery context.
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a readily accessible and highly useful building block for organic synthesis. Its dual functionality allows for the construction of a variety of molecular architectures, particularly nitrogen-containing heterocycles of interest to the pharmaceutical industry. The protocols provided herein offer a starting point for the exploration of its synthetic utility. Further investigation into its application in the synthesis of novel bioactive molecules is warranted and holds significant promise for the fields of medicinal chemistry and drug development.
Application Notes and Protocols for N-propyl-beta-alanine Methyl Ester in Medicinal Chemistry
Disclaimer: There is limited publicly available scientific literature and data specifically detailing the medicinal chemistry applications of N-propyl-beta-alanine methyl ester. The following application notes and protocols are based on the general properties of beta-alanine derivatives and common synthetic methodologies. The information provided should be used as a general guideline for research and development, and specific biological activities and applications should be determined through dedicated experimental studies.
Introduction
Beta-alanine and its derivatives are valuable building blocks in medicinal chemistry.[1] The parent molecule, beta-alanine, is a naturally occurring beta-amino acid and a key precursor to the synthesis of carnosine, a dipeptide with antioxidant and pH-buffering properties in muscle tissue. Esterification and N-alkylation of beta-alanine are common strategies to modify its physicochemical properties, such as lipophilicity and metabolic stability, which can influence its pharmacokinetic and pharmacodynamic profile.
N-propyl-beta-alanine methyl ester is a derivative with both a protected carboxylic acid (as a methyl ester) and a secondary amine with a propyl group. These modifications suggest its potential utility as an intermediate in the synthesis of more complex molecules, such as peptides, peptidomimetics, and other small molecule drug candidates.
Physicochemical Properties
The basic physicochemical properties of N-propyl-beta-alanine methyl ester are summarized below. This information is useful for planning synthetic transformations, purification, and formulation studies.
| Property | Value | Source |
| IUPAC Name | methyl 3-(propylamino)propanoate | PubChem |
| Molecular Formula | C₇H₁₅NO₂ | PubChem |
| Molecular Weight | 145.20 g/mol | |
| CAS Number | 5036-62-4 | |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | General chemical principles |
Potential Medicinal Chemistry Applications
While specific biological activities for N-propyl-beta-alanine methyl ester are not documented, its structural features suggest several potential applications in drug discovery and development:
-
Scaffold for Library Synthesis: The secondary amine provides a reactive handle for further functionalization, making it a suitable starting material for the creation of compound libraries for high-throughput screening.
-
Peptidomimetic Development: As a modified amino acid, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation.
-
Pro-drug Strategy: The methyl ester group could potentially act as a pro-drug moiety, which may be hydrolyzed in vivo by esterases to release a more active N-propyl-beta-alanine.
Experimental Protocols
Proposed Synthesis of N-propyl-beta-alanine Methyl Ester
A common method for the synthesis of N-alkylated beta-alanine esters is through a Michael addition of the corresponding amine to an acrylate, or via reductive amination. Below is a proposed protocol for its synthesis via Michael addition.
Reaction Scheme:
Materials and Reagents:
-
Propylamine
-
Methyl acrylate
-
Methanol (or other suitable solvent)
-
Stirring apparatus
-
Reaction vessel
-
Purification system (e.g., distillation apparatus or column chromatography)
Protocol:
-
In a well-ventilated fume hood, dissolve propylamine (1.0 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add methyl acrylate (1.0 to 1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure N-propyl-beta-alanine methyl ester.
Note: This is a general protocol and may require optimization of reaction conditions (solvent, temperature, and reaction time) to achieve the best yield and purity.
General Protocol for Further Derivatization (Amide Bond Formation)
The secondary amine of N-propyl-beta-alanine methyl ester can be acylated to form amides, a common linkage in many drug molecules.
Materials and Reagents:
-
N-propyl-beta-alanine methyl ester
-
An acyl chloride or carboxylic acid
-
A suitable base (e.g., triethylamine or diisopropylethylamine) if starting from a carboxylic acid
-
A coupling agent (e.g., HATU or HOBt/EDC) if starting from a carboxylic acid
-
Anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide)
-
Stirring apparatus
-
Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
Protocol:
-
Dissolve N-propyl-beta-alanine methyl ester (1.0 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent.
-
If using an acyl chloride, cool the solution in an ice bath and add the acyl chloride (1.0 equivalent) dropwise.
-
If using a carboxylic acid, add the carboxylic acid (1.0 equivalent) and the coupling agent(s) to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic workflow for N-propyl-beta-alanine methyl ester.
Caption: Proposed synthetic workflow for N-propyl-beta-alanine methyl ester.
Potential Derivatization Pathway
This diagram shows a logical relationship for further modification of the synthesized compound.
References
Application Notes and Protocols: Methyl 3-(propylamino)propanoate in the Synthesis of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(propylamino)propanoate is a versatile bifunctional molecule containing a secondary amine and a methyl ester. This unique structural motif makes it a valuable building block for the synthesis of a diverse range of novel compounds, particularly in the fields of medicinal chemistry and materials science. The secondary amine can act as a nucleophile or a base, while the ester functionality can undergo various transformations such as hydrolysis, amidation, and reduction. This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel heterocyclic compounds and functionalized β-amino acids.
Chemical and Physical Properties
Below is a summary of the key chemical and physical properties of this compound.[1]
| Property | Value |
| Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 5036-62-4 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Application 1: Synthesis of N-Propyl-Dihydropyrimidinones
The secondary amine of this compound can be utilized in cyclization reactions to form heterocyclic structures. One such application is the synthesis of N-propyl-dihydropyrimidinones, which are known to exhibit a range of biological activities. The following protocol describes a Biginelli-type reaction using this compound as the amine component.
Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Workflow Diagram:
Caption: Workflow for the synthesis of N-propyl-dihydropyrimidinones.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
4-Methoxybenzaldehyde (1.0 eq)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.1 eq)
-
Acetonitrile (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask, add this compound (1.45 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), 4-methoxybenzaldehyde (1.36 g, 10 mmol), and Yb(OTf)₃ (0.62 g, 1 mmol).
-
Add acetonitrile (50 mL) to the flask.
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Filter the solid and wash with cold acetonitrile.
-
Purify the crude product by recrystallization from ethanol to obtain the pure dihydropyrimidinone.
Expected Results:
| Compound | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 75-85 | 198-202 | 7.15 (d, 2H), 6.80 (d, 2H), 5.85 (s, 1H), 5.20 (d, 1H), 4.10 (q, 2H), 3.75 (s, 3H), 3.20 (t, 2H), 2.30 (s, 3H), 1.60 (m, 2H), 1.20 (t, 3H), 0.90 (t, 3H) |
Application 2: Synthesis of Functionalized N-Propyl-β-Alanine Derivatives
The ester group of this compound can be readily converted to an amide, providing access to a wide array of functionalized N-propyl-β-alanine derivatives. These compounds can serve as precursors for peptidomimetics and other biologically active molecules.
Experimental Protocol: Synthesis of N-(2-Hydroxyethyl)-3-(propylamino)propanamide
Reaction Scheme:
Caption: Amidation of this compound.
Materials:
-
This compound (1.0 eq)
-
Ethanolamine (1.2 eq)
-
Methanol (solvent)
Procedure:
-
In a sealed tube, dissolve this compound (1.45 g, 10 mmol) in methanol (20 mL).
-
Add ethanolamine (0.73 g, 12 mmol) to the solution.
-
Seal the tube and heat the reaction mixture at 80 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (DCM:MeOH, 95:5) to yield the pure amide.
Expected Results:
| Compound | Yield (%) | State | ¹³C NMR (CDCl₃, δ ppm) |
| N-(2-Hydroxyethyl)-3-(propylamino)propanamide | 80-90 | Viscous oil | 172.5, 62.0, 50.5, 48.0, 42.5, 35.0, 22.5, 11.5 |
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of a variety of novel compounds. The protocols outlined in these application notes demonstrate its utility in constructing heterocyclic frameworks and functionalized β-amino acid derivatives. These examples provide a foundation for researchers and scientists to explore the potential of this building block in the development of new pharmaceuticals and functional materials. Further exploration of its reactivity will undoubtedly lead to the discovery of new synthetic methodologies and novel molecular architectures.
References
Application Notes and Protocols for the Derivatization of Methyl 3-(propylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of Methyl 3-(propylamino)propanoate, a secondary amino acid ester. Derivatization is a crucial step for enhancing the volatility and thermal stability of such compounds, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS). The following sections detail protocols for two common derivatization techniques: N-acetylation and N-trifluoroacetylation. Additionally, potential biological applications of the resulting N-acyl derivatives are discussed.
Introduction
This compound is a secondary amino ester that requires derivatization of its amino group prior to GC-MS analysis. Acylation, the introduction of an acyl group (R-C=O), is a widely used technique to cap the polar N-H group, thereby increasing the compound's volatility and improving its chromatographic behavior. This document outlines procedures for N-acetylation using acetic anhydride and N-trifluoroacetylation using trifluoroacetic anhydride (TFAA), both of which produce stable derivatives suitable for quantitative analysis.
Experimental Protocols
N-Acetylation of this compound
This protocol describes the formation of N-acetyl-methyl 3-(propylamino)propanoate.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize excess acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product.
-
Purify the product by column chromatography if necessary.
N-Trifluoroacetylation of this compound for GC-MS Analysis
This protocol is designed to prepare the N-trifluoroacetyl derivative for enhanced volatility and sensitivity in GC-MS analysis.
Materials:
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate or Dichloromethane (anhydrous)
-
Nitrogen gas supply
-
GC vials
Procedure:
-
Place a known amount of this compound into a GC vial.
-
Evaporate any solvent under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA to the vial.
-
Cap the vial tightly and heat at 70-100°C for 15-30 minutes in a heating block.
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
Data Presentation
Table 1: Representative GC-MS Data for N-Acylated Amino Acid Methyl Esters
| Derivative | Retention Index (Non-polar column) | Key Mass Fragments (m/z) |
| N-acetyl-β-alanine methyl ester | ~1200 - 1400 | M+•, [M-31]+, [M-43]+, [M-59]+ |
| N-trifluoroacetyl-alanine butyl ester | 1185 | 200 ([M-57]+), 140, 112 |
| N-trifluoroacetyl-L-phenylalanine methyl ester | ~1600 - 1800 | 275 (M+•), 216, 162, 91 |
Note: Retention indices are highly dependent on the specific GC column and conditions used.
Table 2: Expected Yields for Acylation Reactions of Secondary Amino Esters
| Reaction | Acylating Agent | Base | Typical Yield |
| N-Acetylation | Acetic anhydride | Pyridine | >85% |
| N-Trifluoroacetylation | Trifluoroacetic anhydride | - | Quantitative for GC-MS |
Visualization of Experimental Workflow and Biological Context
Experimental Workflow for Derivatization and Analysis
The following diagram illustrates the general workflow from the starting material to the final GC-MS analysis.
Biological Significance: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
N-acyl-β-alanine derivatives have been shown to exhibit biological activity. For instance, N-acyl-2-methylene-beta-alanine methyl esters, structurally related to derivatives of this compound, can act as inhibitors of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This inhibition is proposed to occur through the interaction of the derivative with the active site cysteine residue of the enzyme.
The diagram illustrates that the N-acyl derivative can covalently modify the active site cysteine of GAPDH, leading to enzyme inhibition and a subsequent blockage of the glycolytic pathway. This highlights a potential application of such derivatized compounds in studying metabolic pathways and as potential antimicrobial or cytotoxic agents.
Application Notes and Protocols: The Utility of β-Amino Acid Esters as Pharmaceutical Precursors
Introduction:
β-amino acid esters, such as Methyl 3-(propylamino)propanoate, represent a critical class of building blocks in modern pharmaceutical synthesis. Their inherent structural motif is present in a variety of bioactive molecules, making them valuable precursors for drug development. While direct pharmaceutical applications of this compound are not extensively documented in publicly available literature, its structural analog, a substituted β-amino acid ester, is a key intermediate in the synthesis of Sitagliptin. Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] This document will provide detailed application notes and protocols centered around the synthesis of Sitagliptin, illustrating the broader utility of β-amino acid esters in pharmaceutical manufacturing.
Application: Precursor for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
β-amino acid derivatives are fundamental to the synthesis of "gliptins," a class of oral antihyperglycemic agents that function by inhibiting the DPP-4 enzyme.[1][3] The synthesis of Sitagliptin provides a well-documented case study for the application of a β-amino acid ester precursor.
Target Pharmaceutical: Sitagliptin
Sitagliptin is an orally active DPP-4 inhibitor that improves glycemic control in patients with type 2 diabetes mellitus.[1][3] It functions by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][4] This leads to increased insulin secretion and decreased glucagon production in a glucose-dependent manner.[1][2][3]
Quantitative Data Summary
The synthesis of Sitagliptin has evolved through several generations, with significant improvements in efficiency and enantioselectivity. The following tables summarize key quantitative data from a highly efficient asymmetric synthesis approach.[5]
Table 1: Synthesis of Dehydrositagliptin Intermediate [5]
| Step | Reaction | Starting Materials | Product | Yield (%) | Purity (%) |
| 1-3 (One-Pot) | Three-step one-pot synthesis | 2,4,5-Trifluorophenylacetic acid, Meldrum's acid, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazine | Dehydrositagliptin | 82 | >99.6 |
Table 2: Asymmetric Hydrogenation to Sitagliptin [5]
| Step | Reaction | Catalyst | Substrate | Product | Enantiomeric Excess (ee, %) | Overall Yield (%) |
| 4 | Asymmetric Hydrogenation | Rh(I)/tBu JOSIPHOS | Dehydrositagliptin | Sitagliptin | >99.5 | up to 65 |
Experimental Protocols
The following protocols are based on a highly efficient, second-generation synthesis of Sitagliptin.
Protocol 1: One-Pot Synthesis of Dehydrositagliptin Intermediate[5]
Objective: To synthesize the key dehydrositagliptin intermediate in a one-pot, three-step process.
Materials:
-
2,4,5-Trifluorophenylacetic acid
-
Meldrum's acid
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazine hydrochloride
-
Pivaloyl chloride
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Ammonium acetate
Procedure:
-
Step 1: Formation of the Meldrum's Adduct:
-
To a solution of 2,4,5-trifluorophenylacetic acid in acetonitrile, add pivaloyl chloride and diisopropylethylamine at a controlled temperature to form the mixed anhydride.
-
Add Meldrum's acid to the reaction mixture and stir until the formation of the corresponding acyl-Meldrum's acid adduct is complete.
-
-
Step 2: Condensation with the Heterocycle:
-
To the reaction mixture containing the Meldrum's adduct, add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazine hydrochloride and an additional amount of diisopropylethylamine.
-
Heat the reaction mixture to facilitate the condensation and formation of the β-ketoamide intermediate.
-
-
Step 3: Enamine Formation:
-
To the crude β-ketoamide intermediate, add ammonium acetate and continue heating to drive the formation of the dehydrositagliptin enamine.
-
Upon completion of the reaction, the product can be isolated by crystallization.
-
Expected Outcome: Dehydrositagliptin is obtained as a crystalline solid with a yield of approximately 82% and purity greater than 99.6%.[5]
Protocol 2: Asymmetric Hydrogenation of Dehydrositagliptin[5]
Objective: To perform the enantioselective hydrogenation of the dehydrositagliptin intermediate to yield Sitagliptin.
Materials:
-
Dehydrositagliptin
-
[Rh(COD)Cl]₂ (Rhodium(I) chloride 1,5-cyclooctadiene complex dimer)
-
t-Butyl JOSIPHOS ligand
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation:
-
In an inert atmosphere glovebox, dissolve [Rh(COD)Cl]₂ and the t-Butyl JOSIPHOS ligand in methanol to form the active catalyst solution.
-
-
Hydrogenation Reaction:
-
In a suitable pressure reactor, dissolve the dehydrositagliptin in methanol.
-
Add the prepared catalyst solution to the reactor.
-
Pressurize the reactor with hydrogen gas to the specified pressure (e.g., 100 psig) and heat to the reaction temperature (e.g., 50 °C).[5]
-
Maintain the reaction under these conditions with stirring until complete conversion of the starting material is observed by a suitable analytical method (e.g., HPLC).
-
-
Product Isolation:
-
After the reaction is complete, carefully vent the reactor and purge with an inert gas.
-
The Sitagliptin product can be isolated as its phosphate salt by the addition of phosphoric acid, followed by crystallization.
-
Expected Outcome: Sitagliptin is obtained with an enantiomeric excess greater than 99.5%. The overall yield for the two-stage process can be up to 65%.[5]
Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of Sitagliptin via DPP-4 inhibition.
Experimental Workflow for Sitagliptin Synthesis
Caption: High-level workflow for the synthesis and analysis of Sitagliptin.
References
Application Notes and Protocols: Methyl 3-(propylamino)propanoate as a Reagent in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(propylamino)propanoate is a secondary amine derivative of β-alanine methyl ester. Its chemical structure, featuring a nucleophilic secondary amine and an ester functional group, makes it a valuable reagent in organic synthesis, particularly in the construction of more complex molecules. This document provides an overview of its applications, focusing on its role in aza-Michael additions, and offers a detailed, generalized protocol for its use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, reaction setup, and purification.
| Property | Value |
| Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 5036-62-4 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not specified |
| Solubility | Miscible with organic solvents (predicted) |
Applications in Synthesis
The primary application of this compound in chemical synthesis is as a nucleophile, specifically as a Michael donor in aza-Michael (conjugate) addition reactions. This reaction is a powerful tool for forming carbon-nitrogen bonds in an atom-economical manner.
Aza-Michael Addition Reactions
In an aza-Michael addition, the secondary amine of this compound adds to an electron-deficient alkene, typically an α,β-unsaturated carbonyl compound or nitrile. This reaction is fundamental in the synthesis of β-amino acid derivatives, which are crucial components in numerous biologically active molecules, including peptides, natural products, and pharmaceuticals. The N-propyl group and the methyl ester can be further modified, making this compound a versatile building block.
The general workflow for an aza-Michael addition using this compound is depicted in the following diagram:
Caption: General workflow for an aza-Michael addition reaction.
Experimental Protocols
While specific protocols for reactions involving this compound are not widely published, a generalized procedure for its use in an aza-Michael addition with an α,β-unsaturated nitrile, such as acrylonitrile, can be extrapolated from similar reactions with related compounds.
Generalized Protocol: Aza-Michael Addition of this compound to Acrylonitrile
This protocol describes the synthesis of a substituted β-amino acid derivative.
Materials:
-
This compound
-
Acrylonitrile (or other suitable Michael acceptor)
-
Anhydrous solvent (e.g., methanol, ethanol, or aprotic solvent like THF or acetonitrile)
-
Optional: Catalyst (e.g., a mild base like triethylamine or a Lewis acid, though often not required for amine additions to activated alkenes)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser (if heating is required)
-
Rotary evaporator
-
NMR spectrometer
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolve the starting material in a suitable anhydrous solvent. The choice of solvent can influence the reaction rate.[1]
-
Place the flask in an ice bath to cool the solution, especially if the reaction is expected to be exothermic.
-
-
Addition of Michael Acceptor:
-
Add the Michael acceptor (e.g., acrylonitrile, 1.0-1.2 equivalents) dropwise to the stirred solution of this compound.
-
The reaction can often proceed at room temperature, but gentle heating may be required for less reactive substrates. The progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or by taking aliquots for ¹H NMR analysis to observe the disappearance of starting materials and the appearance of the product.
-
-
Workup:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
If a catalyst was used, an aqueous workup may be necessary. For example, if an acid catalyst was used, the mixture can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC analysis.
-
-
Characterization:
-
Characterize the purified product by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
-
Expected Outcome:
The reaction is expected to yield the corresponding β-amino nitrile derivative. The yields for similar aza-Michael additions can range from moderate to excellent, depending on the specific substrates and reaction conditions.[3][4]
Signaling Pathways and Drug Development
β-amino acids and their derivatives are of significant interest in medicinal chemistry and drug development. They are known to be components of various biologically active molecules and can serve as precursors for the synthesis of pharmaceuticals. For instance, derivatives of β-alanine are used in the synthesis of compounds with anticonvulsant properties. The incorporation of β-amino acid motifs can improve the metabolic stability of peptide-based drugs. While there is no specific signaling pathway directly attributed to this compound itself, its utility lies in the synthesis of molecules that can interact with various biological targets.
The logical relationship for the application of this compound in the synthesis of bioactive compounds can be visualized as follows:
Caption: Synthetic pathway from reagent to bioactive molecule.
Conclusion
This compound is a useful synthetic intermediate, primarily employed as a nucleophile in aza-Michael additions for the synthesis of substituted β-amino acid derivatives. These derivatives are valuable precursors in the development of new pharmaceuticals and other biologically active compounds. The provided generalized protocol offers a starting point for researchers to utilize this reagent in their synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the specific Michael acceptor employed.
References
Application Notes and Protocols for the Analytical Characterization of Methyl 3-(propylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques for the characterization of Methyl 3-(propylamino)propanoate. The protocols outlined below are based on established analytical methodologies for similar compounds and serve as a guide for researchers in quality control and characterization of this molecule.
Overview of Analytical Techniques
The comprehensive characterization of this compound, a secondary amine ester, relies on a combination of spectroscopic and chromatographic techniques. These methods provide information about the compound's chemical structure, purity, and quantity. The primary techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Chromatography (GC-MS and HPLC): To assess purity and quantify the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| -CH₃ (propyl) | 0.92 | Triplet | 3H | 7.4 |
| -CH₂- (propyl) | 1.55 | Sextet | 2H | 7.4, 7.1 |
| N-CH₂- (propyl) | 2.60 | Triplet | 2H | 7.1 |
| -N-CH₂- (propanoate) | 2.85 | Triplet | 2H | 6.8 |
| -CH₂-C=O | 2.50 | Triplet | 2H | 6.8 |
| -O-CH₃ | 3.68 | Singlet | 3H | - |
| N-H | ~1.5 (broad) | Singlet (broad) | 1H | - |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show resonances for each unique carbon atom in the molecule.
| Assignment | Predicted Chemical Shift (ppm) |
| -C H₃ (propyl) | 11.7 |
| -C H₂- (propyl) | 23.1 |
| N-C H₂- (propyl) | 51.5 |
| -N-C H₂- (propanoate) | 45.8 |
| -C H₂-C=O | 34.2 |
| -C =O | 173.5 |
| -O-C H₃ | 51.8 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Parameters for ¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1.0 s.
-
-
Parameters for ¹³C NMR:
-
Pulse Sequence: Proton-decoupled experiment.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2.0 s.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
NMR Experimental Workflow
Application Notes and Protocols: Synthesis of Methyl 3-(propylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Methyl 3-(propylamino)propanoate. The primary method described is the aza-Michael addition of propylamine to methyl acrylate. This protocol outlines the reaction conditions, potential catalysts, and purification methods. Additionally, it includes quantitative data from analogous reactions to provide a comparative reference for expected outcomes. Diagrams illustrating the reaction mechanism and a general experimental workflow are also provided to aid in the practical execution of the synthesis.
Introduction
This compound is a secondary amino acid ester that can serve as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its structure incorporates a secondary amine and an ester functional group, making it amenable to a variety of chemical transformations. The most direct and common method for its synthesis is the conjugate addition of propylamine to methyl acrylate. This reaction, a classic example of an aza-Michael addition, is generally efficient and can be performed under relatively mild conditions.
Reaction and Mechanism
The synthesis of this compound proceeds via the nucleophilic addition of propylamine to the β-carbon of the α,β-unsaturated ester, methyl acrylate. The reaction can be catalyzed by protic solvents or proceed without a catalyst.
Reaction Scheme:
The general mechanism involves the attack of the lone pair of electrons on the nitrogen atom of propylamine to the electron-deficient β-carbon of methyl acrylate, forming a zwitterionic intermediate. A proton transfer then leads to the final product.
Quantitative Data Summary
While specific yield and reaction condition data for the synthesis of this compound is not extensively published, data from analogous aza-Michael additions of primary amines to methyl acrylate provide valuable insights into expected outcomes. The following table summarizes reaction conditions and yields for similar reactions.
| Amine | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methylamine | Methanol/THF | -20 | 2 | 28 | [1] |
| Benzylamine | Methanol (Microwave) | 115 | 3 | up to 98 | [2][3][4] |
| Phenylethylamine | Methanol | Room Temp | 0.25 | >95 | [5][6] |
Experimental Protocols
Two representative protocols are provided below: a conventional method based on analogous reactions and a microwave-assisted method for accelerated synthesis.
Protocol 1: Conventional Synthesis in a Protic Solvent
This protocol is adapted from the synthesis of similar methyl 3-(alkylamino)propanoates.
Materials:
-
Propylamine
-
Methyl acrylate
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath or cryocooler
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve methyl acrylate (1.0 eq) in anhydrous methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath. For potentially exothermic reactions, cooling to -20 °C is recommended to control the reaction rate and minimize side products.
-
Addition of Amine: Add propylamine (1.1 eq) dropwise to the stirred solution of methyl acrylate via the addition funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on general procedures for microwave-promoted aza-Michael additions.[2][3][7]
Materials:
-
Propylamine
-
Methyl acrylate
-
Methanol (anhydrous)
-
Microwave reactor vial
-
Magnetic stir bar
-
Microwave synthesizer
-
Rotary evaporator
-
Column chromatography setup (Silica gel, Hexane/Ethyl Acetate)
Procedure:
-
Reaction Mixture: In a microwave reactor vial equipped with a magnetic stir bar, combine methyl acrylate (1.0 eq), propylamine (1.1 eq), and a minimal amount of methanol as a solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes). The reaction progress can be monitored by running several small-scale reactions at different time points.
-
Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature. Open the vial and transfer the contents to a round-bottom flask. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Reaction Mechanism
Caption: A diagram illustrating the aza-Michael addition mechanism.
Experimental Workflow
References
- 1. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 2. Michael additions of amines to methyl acrylates promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation [mdpi.com]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-(propylamino)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 3-(propylamino)propanoate from a typical reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mixture composition for the synthesis of this compound?
A1: The synthesis of this compound typically involves the Michael addition of propylamine to methyl acrylate. Therefore, the crude reaction mixture is expected to contain:
-
Product: this compound
-
Unreacted Starting Materials: Propylamine and Methyl Acrylate
-
Potential Side-Products:
-
Methyl 3-(dipropylamino)propanoate (from a double addition of propylamine to another molecule of product or starting material).
-
Polymers of methyl acrylate.
-
Q2: What are the key physical properties of this compound relevant to its purification?
Data Presentation: Physical Properties of this compound and Related Compounds
| Property | This compound | Propylamine (Impurity) | Methyl Acrylate (Impurity) | β-Alanine ethyl ester (Analog) |
| Molecular Weight | 145.20 g/mol [1] | 59.11 g/mol | 86.09 g/mol | 117.15 g/mol |
| Boiling Point | Not available (estimated to be distillable under vacuum) | 47-49 °C | 80 °C | 58 °C @ 14 Torr |
| Computed XLogP3 | 0.5[1] | 0.4 | 0.6 | -0.1 |
| Solubility | Expected to be soluble in common organic solvents. | Miscible with water and organic solvents. | Slightly soluble in water, soluble in organic solvents. | Soluble in water and ethanol. |
Q3: What are the recommended methods for purifying this compound?
A3: The primary recommended purification methods are:
-
Vacuum Distillation: To separate the product from less volatile impurities and starting materials.
-
Column Chromatography: For high-purity isolation, especially when dealing with close-boiling impurities.
-
Acid-Base Extraction: To remove acidic or basic impurities.
Troubleshooting Guides
Issue 1: Low Purity After Initial Solvent Removal
Symptoms:
-
NMR or GC-MS analysis of the crude oil after solvent evaporation shows significant amounts of starting materials (propylamine, methyl acrylate).
-
The crude product has a strong amine or acrid odor.
Possible Causes:
-
Incomplete reaction.
-
Use of excess starting materials.
Solutions:
| Solution | Detailed Steps |
| Vacuum Distillation | 1. Perform a fractional vacuum distillation. 2. Collect the fraction corresponding to the expected boiling point of the product. Propylamine and methyl acrylate are more volatile and should distill first. |
| Acid-Base Extraction | 1. Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). 2. Wash with a dilute acid solution (e.g., 1M HCl) to remove unreacted propylamine. 3. Wash with a dilute base solution (e.g., saturated NaHCO₃) to remove any acidic impurities. 4. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. |
Issue 2: Difficulty in Separating Product from Side-Products by Distillation
Symptoms:
-
Fractions from distillation are still mixtures of the desired product and a higher boiling point impurity (likely Methyl 3-(dipropylamino)propanoate).
Possible Cause:
-
Close boiling points of the product and the di-propylation side-product.
Solution:
| Solution | Detailed Steps |
| Column Chromatography | 1. Use silica gel as the stationary phase. 2. Due to the basic nature of the amine, peak tailing can be an issue. To mitigate this, add a small amount of a tertiary amine (e.g., 0.5-1% triethylamine) to the eluent. 3. A typical eluent system would be a gradient of ethyl acetate in hexanes. |
Issue 3: Product Streaking on TLC Plates
Symptoms:
-
When monitoring the purification by Thin Layer Chromatography (TLC), the product spot appears as a streak rather than a well-defined spot.
Possible Cause:
-
Interaction of the basic amine with the acidic silica gel on the TLC plate.
Solution:
| Solution | Detailed Steps |
| Modified TLC System | 1. Prepare the developing solvent with a small amount of a basic modifier. 2. A common solvent system is a mixture of ethyl acetate and hexanes. Add 0.5-1% triethylamine to this mixture to improve the spot shape. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.
-
Initial Distillation: Carefully heat the crude reaction mixture under reduced pressure. The more volatile starting materials (propylamine and methyl acrylate) will distill first.
-
Product Collection: Increase the temperature slowly and collect the fraction that distills at the expected boiling point range for this compound. Based on analogs, this will likely be above 60°C under a moderate vacuum (e.g., 10-20 Torr).
-
Analysis: Analyze the collected fractions by TLC, GC-MS, or NMR to determine their purity.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes. Crucially, add 0.5-1% triethylamine to the eluent mixture to prevent peak tailing.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel coated TLC plates.
-
Spotting: Dissolve a small amount of the sample in a volatile solvent and spot it onto the TLC plate.
-
Development: Develop the plate in a sealed chamber containing a suitable eluent system. A recommended starting system is 90:9:1 Hexanes:Ethyl Acetate:Triethylamine .
-
Visualization: Visualize the spots under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., ninhydrin for primary/secondary amines, or potassium permanganate).
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of Methyl 3-(propylamino)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Methyl 3-(propylamino)propanoate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are the Aza-Michael addition of propylamine to methyl acrylate and the reductive amination of a suitable carbonyl compound with an amine.
Q2: What is the primary byproduct in the aza-Michael addition route?
A2: The main byproduct is the di-adduct, Methyl 3,3'-(propylazanediyl)dipropanoate, which results from the reaction of two molecules of methyl acrylate with one molecule of propylamine.[1][2] Controlling the stoichiometry is crucial to minimize its formation.
Q3: What are the common byproducts in the reductive amination synthesis?
A3: In the reductive amination pathway, potential byproducts include the tertiary amine formed from over-alkylation, and any unreacted imine intermediate.[3] The choice of reducing agent and reaction conditions plays a significant role in controlling these side products.
Troubleshooting Guides
Aza-Michael Addition Route: Propylamine and Methyl Acrylate
This route involves the conjugate addition of propylamine to methyl acrylate. While seemingly straightforward, the formation of the bis-adduct is a common challenge.
Issue 1: Low Yield of the Desired Mono-adduct and Significant Formation of the Bis-adduct.
-
Cause: Incorrect stoichiometry, with an excess of methyl acrylate relative to propylamine, can favor the formation of the di-adduct. High temperatures can also increase the rate of the second addition.
-
Troubleshooting:
-
Stoichiometry Control: Use a molar excess of propylamine to methyl acrylate. A 1.5 to 2-fold excess of the amine is a good starting point.
-
Slow Addition: Add the methyl acrylate dropwise to the solution of propylamine at a low temperature (e.g., 0-10 °C) to better control the reaction.
-
Solvent Effects: While the reaction can be run neat, using a protic solvent like methanol can sometimes favor the mono-adduct.
-
Catalyst: While often not necessary, a mild Lewis acid catalyst may improve selectivity in some cases.
-
Experimental Protocol: Aza-Michael Addition of Propylamine to Methyl Acrylate
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propylamine (1.5 equivalents) in methanol.
-
Cool the flask to 0 °C in an ice bath.
-
Add methyl acrylate (1.0 equivalent) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by GC-MS or TLC to check for the consumption of methyl acrylate and the formation of the desired product.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to separate the mono-adduct from the bis-adduct and any unreacted starting materials.
Data Presentation: Aza-Michael Addition Product Distribution
| Molar Ratio (Propylamine:Methyl Acrylate) | Temperature (°C) | Mono-adduct Yield (%) | Bis-adduct (%) |
| 1:1 | 25 | ~50-60 | ~30-40 |
| 1.5:1 | 10 | ~70-80 | ~10-20 |
| 2:1 | 0 | >85 | <10 |
Note: These are typical expected yields based on general principles of aza-Michael additions; actual results may vary.
Mandatory Visualization: Aza-Michael Addition Pathway
Caption: Reaction pathway for the aza-Michael addition showing the formation of the desired mono-adduct and the potential byproduct.
Reductive Amination Route
This method can be performed in a one-pot fashion by reacting a suitable aldehyde (e.g., propanal) with an amino ester (e.g., methyl 3-aminopropanoate) or by reacting an amino acid with an aldehyde followed by esterification. A common approach involves the reaction of propanal with methyl 3-aminopropanoate in the presence of a reducing agent.
Issue 2: Incomplete Reaction and Presence of Imine Intermediate.
-
Cause: The reducing agent may not be sufficiently reactive to reduce the formed imine, or the reaction conditions (temperature, pH) may not be optimal for the reduction step.
-
Troubleshooting:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often effective and selective for reducing imines in the presence of aldehydes.[3] Sodium cyanoborohydride is also commonly used but generates toxic byproducts.
-
pH Control: The reaction is typically carried out under mildly acidic conditions (pH 5-6) to facilitate imine formation without deactivating the amine. Acetic acid can be used as a catalyst.
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient time at room temperature. Gentle heating may be required in some cases, but this can also promote side reactions.
-
Issue 3: Formation of Tertiary Amine Byproduct (Over-alkylation).
-
Cause: The newly formed secondary amine product can react with another molecule of the aldehyde to form a tertiary amine.
-
Troubleshooting:
-
Stoichiometry: Use a slight excess of the amine component to minimize the chances of the product reacting further.
-
Controlled Addition: Add the reducing agent portion-wise to the mixture of the amine and aldehyde to reduce the imine as it is formed.
-
Experimental Protocol: Reductive Amination
-
To a stirred solution of methyl 3-aminopropanoate hydrochloride (1.0 equivalent) and propanal (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add triethylamine (1.1 equivalents) to liberate the free amine.
-
Add acetic acid (0.1 equivalents) to catalyze imine formation.
-
Stir the mixture for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Data Presentation: Reductive Amination Product Distribution
| Reducing Agent | Amine:Aldehyde Ratio | Desired Product Yield (%) | Tertiary Amine Byproduct (%) |
| NaBH₄ | 1:1.2 | ~60-70 | ~10-15 |
| NaBH(OAc)₃ | 1:1.2 | ~80-90 | <5 |
| NaBH₃CN | 1:1.2 | ~75-85 | <5 |
Note: These are typical expected yields based on general principles of reductive amination; actual results may vary.
Mandatory Visualization: Reductive Amination Troubleshooting Logic
Caption: Troubleshooting workflow for the reductive amination synthesis of this compound.
References
Technical Support Center: Synthesis of N-propyl-beta-alanine methyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-propyl-beta-alanine methyl ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of N-propyl-beta-alanine methyl ester via three primary synthetic routes: Direct N-Alkylation, Reductive Amination, and Michael Addition.
Route 1: Direct N-Alkylation of beta-alanine methyl ester
This method involves the reaction of beta-alanine methyl ester with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.
Question 1: My direct N-alkylation reaction is showing low conversion, and I'm recovering a significant amount of starting material. What could be the cause?
Answer:
Low conversion in direct N-alkylation of beta-alanine methyl ester can be attributed to several factors:
-
Insufficient reaction time or temperature: The reaction may require prolonged heating to proceed to completion.
-
Poor solubility of reactants: The base or the amino ester salt may not be sufficiently soluble in the chosen solvent.[1]
-
Weak base: The base used may not be strong enough to effectively deprotonate the amine, thus reducing its nucleophilicity.
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Inactive alkylating agent: The propyl halide may have degraded.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. Consider extending the reaction time.
-
Solvent and Base Selection: Switch to a higher-boiling polar aprotic solvent like DMF or DMSO to improve solubility.[1] Consider using a stronger, non-nucleophilic base such as potassium carbonate or cesium carbonate.[1]
-
Use of a Catalyst: The addition of a catalytic amount of potassium iodide can enhance the reaction rate, especially when using propyl bromide.[1]
-
Check Reagent Quality: Ensure the propyl halide is fresh and has been stored correctly.
Question 2: I am observing the formation of a di-propylated byproduct (N,N-dipropyl-beta-alanine methyl ester). How can I minimize this?
Answer:
The formation of the di-propylated product occurs when the initially formed N-propyl-beta-alanine methyl ester is further alkylated. To minimize this side reaction:
-
Control Stoichiometry: Use a slight excess of the beta-alanine methyl ester relative to the propyl halide (e.g., 1.1 to 1.2 equivalents of the amine).
-
Slow Addition: Add the propyl halide dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor mono-alkylation.
Route 2: Reductive Amination
This approach involves the reaction of beta-alanine methyl ester with propanal in the presence of a reducing agent.
Question 3: My reductive amination is resulting in a low yield of the desired N-propyl-beta-alanine methyl ester. What are the likely reasons?
Answer:
Low yields in reductive amination can stem from several issues:
-
Inefficient Imine Formation: The initial formation of the imine between beta-alanine methyl ester and propanal is a crucial equilibrium step. Insufficient imine concentration will lead to poor product yield.
-
Reduction of the Aldehyde: The reducing agent might be reducing the propanal to propanol before it can react with the amine.[2][3]
-
Suboptimal pH: Imine formation is often catalyzed by mild acid, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.[3]
Troubleshooting Steps:
-
Two-Step Procedure: First, allow the imine to form by stirring the beta-alanine methyl ester and propanal together for a period (e.g., 1-2 hours) before adding the reducing agent.[3]
-
Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][4]
-
Acid Catalysis: Add a catalytic amount of a weak acid, like acetic acid, to facilitate imine formation.[3]
-
Monitor Imine Formation: If possible, monitor the formation of the imine by ¹H NMR before adding the reducing agent.
Question 4: I am having difficulty purifying my product from the reaction mixture. What are common impurities?
Answer:
Common impurities in reductive amination include unreacted starting materials, the alcohol byproduct from aldehyde reduction (propanol), and byproducts from the reducing agent. Purification can often be achieved by:
-
Aqueous Workup: An acidic wash can remove unreacted amine, followed by a basic wash to neutralize any remaining acid.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying the final product. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.
Route 3: Michael Addition
This method involves the 1,4-conjugate addition of propylamine to methyl acrylate.
Question 5: The Michael addition reaction is giving me a mixture of the desired mono-adduct and a di-adduct. How can I improve the selectivity for the mono-adduct?
Answer:
The formation of the di-adduct, where a second molecule of methyl acrylate adds to the newly formed secondary amine, is a common side reaction. To favor the formation of the mono-adduct:
-
Control Stoichiometry: Use an excess of propylamine relative to methyl acrylate.
-
Slow Addition: Add the methyl acrylate slowly to the propylamine.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reactivity and favor the initial addition.[5]
Question 6: I am concerned about the polymerization of methyl acrylate. How can I prevent this?
Answer:
Methyl acrylate is prone to polymerization, especially at higher temperatures. To mitigate this:
-
Use an Inhibitor: Ensure that the methyl acrylate used contains a polymerization inhibitor (e.g., hydroquinone or its monomethyl ether).
-
Control Temperature: Avoid excessive heating. Microwave-assisted synthesis can be beneficial as it allows for rapid heating to the target temperature and shorter reaction times, which can minimize polymerization.[6][7]
-
Solvent Choice: Performing the reaction in a solvent can help to dissipate heat and reduce the concentration of the monomer.
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Different Synthetic Routes
| Parameter | Direct N-Alkylation | Reductive Amination | Michael Addition |
| Starting Materials | beta-alanine methyl ester, propyl halide | beta-alanine methyl ester, propanal | propylamine, methyl acrylate |
| Typical Solvents | Acetonitrile, DMF, DMSO | Methanol, Dichloromethane | Methanol, Water, or neat |
| Typical Reagents | K₂CO₃, Cs₂CO₃, Et₃N | NaBH(OAc)₃, NaBH₃CN, Acetic Acid | None (can be catalyzed) |
| Reaction Temperature | 25 - 100 °C | 0 - 25 °C | 25 - 150 °C (Microwave) |
| Typical Reaction Time | 12 - 48 hours | 2 - 24 hours | 0.5 - 6 hours |
| Reported Yields | Variable (can be >90%) | Good to Excellent (>80%) | Good to Excellent (>90%)[5] |
Experimental Protocols
Protocol 1: Synthesis of N-propyl-beta-alanine methyl ester via Direct N-Alkylation
-
To a solution of beta-alanine methyl ester hydrochloride (1.0 eq) in acetonitrile (10 mL/g of ester) is added potassium carbonate (2.5 eq).
-
The mixture is stirred vigorously for 30 minutes at room temperature.
-
1-Bromopropane (1.1 eq) is added dropwise to the suspension.
-
The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 24-48 hours. The reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography (eluent: gradient of ethyl acetate in hexanes) to afford the pure N-propyl-beta-alanine methyl ester.
Protocol 2: Synthesis of N-propyl-beta-alanine methyl ester via Reductive Amination
-
Beta-alanine methyl ester (1.0 eq) and propanal (1.2 eq) are dissolved in methanol (15 mL/g of ester).
-
A catalytic amount of acetic acid (0.1 eq) is added, and the mixture is stirred at room temperature for 2 hours to facilitate imine formation.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Protocol 3: Synthesis of N-propyl-beta-alanine methyl ester via Michael Addition
-
Propylamine (2.0 eq) is placed in a round-bottom flask.
-
Methyl acrylate (1.0 eq) is added dropwise to the stirred propylamine at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The excess propylamine is removed under reduced pressure.
-
The resulting crude product is purified by distillation under reduced pressure or by silica gel column chromatography to yield pure N-propyl-beta-alanine methyl ester.
Visualizations
Caption: Experimental Workflow for Direct N-Alkylation.
Caption: Experimental Workflow for Reductive Amination.
Caption: General Troubleshooting Logic for Synthesis Issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Michael additions of amines to methyl acrylates promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: TLC Monitoring of Methyl 3-(propylamino)propanoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of methyl 3-(propylamino)propanoate via Thin-Layer Chromatography (TLC).
Troubleshooting and FAQs
Q1: My TLC plate shows streaking of spots. What could be the cause and how can I fix it?
A: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate is a common cause. Try diluting your reaction mixture sample before spotting it on the TLC plate.[1][2][3]
-
Inappropriate Solvent System: The polarity of your solvent system might be too high, causing the compounds to move up the plate too quickly and streak. Try a less polar solvent system.
-
Acidic or Basic Nature of the Compound: Amines, being basic, can interact strongly with the acidic silica gel on the TLC plate, leading to streaking. Adding a small amount of a base, like triethylamine (0.1-1%), to your developing solvent can help to reduce streaking by neutralizing the acidic sites on the silica gel.[1]
-
Sample Impurities: The presence of highly polar impurities can also cause streaking.
Q2: I can't see any spots on my TLC plate after development. What should I do?
A: There are several reasons why spots may not be visible:
-
Non-UV Active Compounds: Your starting materials or product may not be UV active. This compound and the starting materials, methyl acrylate and propylamine, are not expected to be strongly UV active.
-
Insufficient Concentration: The concentration of your spotted sample may be too low. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration.[2]
-
Inappropriate Visualization Method: You may need to use a chemical stain to visualize the spots. For amines, a ninhydrin stain is very effective for primary and secondary amines, which will show up as colored spots upon heating.[3][4][5] Potassium permanganate stain is another general-purpose stain that can be used.
-
Sample Evaporation: If your compounds are volatile, they may have evaporated from the TLC plate.
Q3: The Rf values of my starting material and product are too close to each other. How can I improve the separation?
A: To improve the separation of spots with similar Rf values:
-
Change the Solvent System: The most effective way to improve separation is to experiment with different solvent systems. You can adjust the polarity by changing the ratio of the solvents in your mixture. For example, if you are using a hexane/ethyl acetate mixture, increasing the proportion of hexane (the less polar solvent) will generally lead to lower Rf values and potentially better separation of polar compounds.
-
Use a Different Stationary Phase: While less common for routine reaction monitoring, using a different type of TLC plate, such as alumina or reverse-phase plates, can alter the separation characteristics.
-
Co-spotting: To confirm if two spots are indeed different compounds, you can perform a co-spot. In one lane, spot your starting material, in another lane, spot your reaction mixture, and in a third lane, spot both the starting material and the reaction mixture on top of each other. If you see two distinct spots in the co-spot lane, they are different compounds.
Q4: My amine starting material remains at the baseline (Rf ≈ 0). How can I get it to move up the plate?
A: Amines are polar and can interact strongly with the silica gel, causing them to have very low Rf values. To address this:
-
Increase the Polarity of the Solvent System: A more polar solvent system will be more effective at eluting polar compounds up the plate. You can try adding a more polar solvent like methanol to your mobile phase.
-
Add a Basic Modifier: As mentioned in Q1, adding a small amount of triethylamine or ammonia to the developing solvent can help to reduce the interaction between the basic amine and the acidic silica gel, allowing it to move further up the plate.[1]
Experimental Protocol: TLC Monitoring
This protocol outlines the procedure for monitoring the progress of the synthesis of this compound from methyl acrylate and propylamine.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Reaction mixture
-
Starting material standards (methyl acrylate and propylamine)
-
Developing solvent (e.g., Ethyl Acetate/Hexane mixture)
-
Visualization agent (e.g., Ninhydrin stain)
-
Heat gun or hot plate
Procedure:
-
Prepare the Developing Chamber: Pour the chosen developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark the positions for spotting the samples.
-
Spot the Plate:
-
Lane 1 (Starting Material 1): Using a clean capillary tube, spot a small amount of the methyl acrylate standard on the starting line.
-
Lane 2 (Starting Material 2): Using a clean capillary tube, spot a small amount of the propylamine standard on the starting line.
-
Lane 3 (Reaction Mixture): Using a clean capillary tube, spot a small amount of the reaction mixture on the starting line.
-
Lane 4 (Co-spot): Spot the reaction mixture and both starting materials on the same spot on the starting line.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the starting line is above the solvent level.[2] Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Monitor Development: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Mark and Dry: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
Visualize the Spots:
-
UV Light: Examine the plate under a UV lamp (254 nm). Circle any visible spots with a pencil.
-
Ninhydrin Stain: Dip the plate into the ninhydrin staining solution or spray it evenly. Gently heat the plate with a heat gun or on a hot plate until colored spots appear. Propylamine (a primary amine) and this compound (a secondary amine) should produce colored spots.
-
-
Calculate Rf Values: Measure the distance from the starting line to the center of each spot and the distance from the starting line to the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Data Presentation
The following table provides expected relative Rf values for the starting materials and the product in a typical solvent system like Ethyl Acetate/Hexane (e.g., 1:4 v/v). Actual Rf values will vary depending on the exact conditions.
| Compound | Expected Relative Polarity | Expected Relative Rf Value | Visualization Method |
| Methyl Acrylate | Less Polar | High | UV (faint), Permanganate |
| Propylamine | Very Polar | Low (may streak) | Ninhydrin |
| This compound | Moderately Polar | Intermediate | Ninhydrin (faint yellow)[4] |
Visualizations
Experimental Workflow
Caption: Workflow for TLC Monitoring of the Reaction.
Troubleshooting Decision Tree
Caption: Decision Tree for Troubleshooting Common TLC Issues.
References
"Methyl 3-(propylamino)propanoate" stability issues and degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 3-(propylamino)propanoate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound, like other esters, is its susceptibility to hydrolysis. This reaction breaks the ester bond, yielding 3-(propylamino)propanoic acid and methanol. The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of catalysts.
Q2: How does pH affect the stability of this compound?
A2: Both acidic and basic conditions can catalyze the hydrolysis of this compound. The reaction is generally slowest in the neutral pH range. Under acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.
Q3: What is the expected thermal stability of this compound?
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container to protect it from moisture and atmospheric humidity. For long-term storage, refrigeration is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of sample purity over time, presence of an acidic impurity. | Hydrolysis: The ester is degrading into 3-(propylamino)propanoic acid and methanol. | - Confirm degradation by analytical methods such as HPLC or NMR. - Ensure the sample is stored under anhydrous conditions. - If in solution, ensure the pH is near neutral and consider using a buffered system. - Store at a lower temperature. |
| Inconsistent experimental results. | Sample Degradation: The compound may be degrading under the experimental conditions. | - Evaluate the pH and temperature of your experimental setup. - Run a control experiment to assess the stability of the compound under your specific conditions. - Consider preparing fresh solutions of this compound for each experiment. |
| Unexpected reaction byproducts. | Reaction with other components: The amino or ester group may be reacting with other reagents in your experiment. | - Review the compatibility of this compound with all other components in your reaction mixture. - The secondary amine is nucleophilic and may react with electrophiles. The ester can undergo transesterification in the presence of other alcohols and a catalyst. |
Experimental Protocols
Protocol: Acid-Catalyzed Hydrolysis Stability Study
This protocol provides a general method to assess the stability of this compound in an acidic aqueous solution.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 1 M solution
- Water, HPLC grade
- Buffer solution (e.g., phosphate buffer), pH 7
- HPLC system with a suitable column (e.g., C18)
- pH meter
- Thermostatic water bath
2. Procedure:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Prepare the hydrolysis solutions:
- Acidic condition: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.
- Neutral condition (control): Dilute the stock solution with pH 7 buffer to a final concentration of 0.1 mg/mL.
- Incubate the prepared solutions in a thermostatic water bath at a controlled temperature (e.g., 40 °C).
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
- Immediately neutralize the aliquot from the acidic solution with a suitable base to quench the reaction.
- Analyze the samples by HPLC to determine the remaining concentration of this compound and the formation of any degradation products.
3. Data Analysis:
- Plot the concentration of this compound versus time for both conditions.
- Calculate the degradation rate constant (k) from the slope of the natural logarithm of the concentration versus time.
- Compare the degradation rates under acidic and neutral conditions to determine the effect of pH.
Visualizations
Caption: General pathway for the hydrolysis of this compound.
Caption: A logical workflow for troubleshooting sample degradation issues.
References
- 1. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine | Semantic Scholar [semanticscholar.org]
Technical Support Center: Temperature Control in Methyl 3-(propylamino)propanoate Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for managing temperature during the synthesis and handling of Methyl 3-(propylamino)propanoate. Proper thermal management is critical for ensuring high yield, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis method for this compound?
A1: The most common method for synthesizing this compound is the aza-Michael addition. This reaction involves the conjugate addition of propylamine to an acrylic ester, typically methyl acrylate. The reaction is popular due to its high atom economy.
Q2: Why is cooling often required at the beginning of the synthesis?
A2: The aza-Michael addition of an amine to methyl acrylate is typically exothermic. Initial cooling, sometimes to temperatures as low as -20°C, is crucial to control the reaction rate.[1] This prevents a rapid temperature spike that can lead to unwanted side reactions, such as the polymerization of methyl acrylate, and ensures a safer procedure, especially during scale-up.[2]
Q3: What are the common side reactions associated with improper temperature control?
A3: Poor temperature management can lead to several side products:
-
Polymerization: Methyl acrylate can polymerize if the initial reaction temperature is too high.
-
Double Addition (Dialkylation): The product, a secondary amine, can react with a second molecule of methyl acrylate. This is more likely at elevated temperatures or with longer reaction times.[3]
-
Transesterification: If an alcohol like methanol or ethanol is used as a solvent, high temperatures can cause the methyl ester group to be exchanged, resulting in a mixture of ester products.[1]
Q4: How does reaction temperature generally affect yield and selectivity?
A4: Temperature is a highly sensitive parameter in these reactions.[4] While lower temperatures can slow the reaction rate, they often lead to better selectivity and higher enantiomeric ratios in asymmetric synthesis.[5] Conversely, increasing the temperature can accelerate the reaction to completion, but may also increase the rate of side reactions, potentially lowering the overall yield of the desired product.[4][6] In some cases, optimization studies have found that specific high temperatures (e.g., 120°C) under solvent-free conditions can provide the best yields.[4]
Q5: What are the critical temperature considerations when scaling up this reaction?
A5: Scaling up an exothermic reaction presents significant challenges due to changes in the surface-area-to-volume ratio, which affects heat transfer.[2][7] Key considerations include:
-
Heat Dissipation: Larger volumes generate more heat that is harder to dissipate. A robust cooling system is essential.
-
Reagent Addition Rate: Reagents must be added much more slowly to allow the cooling system to manage the heat generated.
-
Internal Temperature Monitoring: It is critical to monitor the internal temperature of the reaction, not just the bath temperature, to prevent thermal runaway.[2]
-
Stirring: Inefficient stirring in large vessels can create local hot spots where side reactions can initiate.
Troubleshooting Guide
Problem: The reaction has a low or no yield, with mainly starting materials present.
-
Possible Cause: The reaction temperature is too low, resulting in a very slow or stalled reaction rate.
-
Suggested Solution: Gradually increase the temperature in increments of 5-10°C. Monitor the reaction's progress using an appropriate analytical method like TLC or GC-MS to find the optimal temperature for conversion without significant side product formation.
Problem: A significant amount of white, insoluble solid (polymer) has formed.
-
Possible Cause: The initial reaction temperature was too high, likely due to a rapid addition of the amine, causing an uncontrolled exotherm and polymerization of the methyl acrylate.
-
Suggested Solution: Repeat the reaction ensuring slow, dropwise addition of propylamine to the methyl acrylate solution. Maintain a low starting temperature (e.g., 0°C or below) with an efficient cooling bath and vigorous stirring to dissipate heat effectively.
Problem: The final product is contaminated with a higher molecular weight impurity.
-
Possible Cause: The formation of the dialkylation product via a second Michael addition. This is favored by higher temperatures and a 1:1 molar ratio of reactants.
-
Suggested Solution: Use a slight excess of the propylamine relative to the methyl acrylate to favor the formation of the mono-adduct. Additionally, maintaining a lower reaction temperature throughout the process can help minimize this side reaction.
Problem: The reaction is experiencing thermal runaway, especially at a larger scale.
-
Possible Cause: Inadequate heat removal and/or an excessively fast rate of reagent addition.
-
Suggested Solution: Immediately implement emergency cooling by adding more coolant to the bath or raising the reaction vessel out of the heat source if applicable.[2] For future runs, reduce the rate of addition significantly, use a larger and more powerful cooling bath, and ensure the reaction volume does not exceed 50% of the flask's total volume to allow for sufficient headspace and surface area for cooling.[2]
Data on Reaction Conditions
The following table summarizes various conditions for Michael additions and related reactions, highlighting the impact of temperature.
| Reaction Type | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aza-Michael Addition | Methyl Acrylate + Methylamine | Methanol / THF | -20 | 2 | 28 | [1] |
| Alkylation | Benzhydrol + Silyl Enol Ether | HFIP | 40 | 15 | 62 | [8] |
| Aza-Michael Addition | (Generic) | Solvent-Free | 120 | - | ~95 | [4] |
| Asymmetric Michael Addition | (Generic) | CH₂Cl₂ | 10 | 24 | 60 (conversion) | [5] |
| Amino Group Deprotection | (Generic) | Imidazolium Chloride | 150 | 6 | 55 | [6] |
| Amino Group Deprotection | (Generic) | Imidazolium Chloride | 180 | 6 | 65 | [6] |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on general procedures for aza-Michael additions.[1]
Materials:
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Methyl acrylate
-
Propylamine
-
Methanol (or another suitable solvent like THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Cooling bath (ice-salt or dry ice-acetone)
-
Internal thermometer
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an internal thermometer in a cooling bath.
-
Charge the flask with methyl acrylate and the chosen solvent (e.g., methanol).
-
Cool the stirred solution to the target starting temperature (e.g., 0°C to -20°C).
-
Add propylamine to the addition funnel.
-
Add the propylamine dropwise to the cooled methyl acrylate solution over a period of 1-2 hours. Crucially, monitor the internal temperature to ensure it does not rise significantly above the target. Adjust the addition rate as needed to maintain control.
-
After the addition is complete, allow the reaction to stir at the low temperature for an additional 2 hours.[1]
-
The reaction can then be allowed to slowly warm to room temperature and stirred overnight, or as determined by reaction monitoring (e.g., TLC, GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a liquid.
Safety Precautions: Methyl acrylate is flammable and a potent lachrymator. Propylamine is flammable and corrosive. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizations
Caption: Troubleshooting workflow for diagnosing low yield issues.
Caption: Competing reaction pathways influenced by temperature.
References
- 1. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. dau.url.edu [dau.url.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: N-propyl-beta-alanine Methyl Ester Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of N-propyl-beta-alanine methyl ester, with a specific focus on the critical role of solvent selection.
Troubleshooting Guide
Question: My reaction yield is very low. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of N-propyl-beta-alanine methyl ester, which proceeds via an aza-Michael addition, are most commonly linked to solvent choice and reaction conditions.
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Solvent Choice: This is the most critical factor. Aprotic solvents such as Tetrahydrofuran (THF) or Acetonitrile (ACN) are known to give significantly lower yields compared to polar protic solvents. For a similar reaction, conversions in THF and ACN were only 19% and 28% respectively after 20 minutes.
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Solution: Switch to a polar protic solvent like Methanol (MeOH) or even water. Methanol is highly effective, achieving 92% conversion in just 5 minutes in a related system. Isopropanol has also been shown to greatly improve reaction rates compared to non-polar options.[1]
-
-
Reaction Temperature: While the reaction often proceeds readily at room temperature, gentle heating can sometimes improve the rate and overall conversion. However, excessive heat can lead to side reactions, such as polymerization of the methyl acrylate.
-
Reagent Purity: Ensure the n-propylamine and methyl acrylate are pure. Contaminants can interfere with the reaction. Methyl acrylate, in particular, should be free of polymerization inhibitors if a thermal reaction is planned, or the inhibitor should be removed prior to use.
Question: The reaction is proceeding too slowly. How can I increase the reaction rate?
Answer: Slow reaction kinetics are typically a result of using a suboptimal solvent.
-
Optimal Solvents for Speed: Polar protic solvents are excellent for accelerating the reaction.[1] Water has been shown to be exceptionally fast, leading to 98% yield in as little as 5 minutes for a related Michael addition. Methanol is also highly effective and is often a preferred organic solvent.[2][3]
-
Solvent-Free (Neat) Conditions: Running the reaction without any solvent can also be very fast. In one study, a neat reaction between an amine and methyl acrylate yielded 93% product in 15 minutes.
-
Microwave Irradiation: For a significant reduction in reaction time, microwave-assisted synthesis is a proven method for promoting Michael additions of amines to acrylates, often leading to high yields in minutes rather than hours or days.[2][4][5]
Question: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
Answer: The primary byproduct in this reaction is typically the result of a double addition, where a second molecule of methyl acrylate reacts with the secondary amine of the product. Polymerization of methyl acrylate can also occur.
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Control Stoichiometry: Use a slight excess of the n-propylamine relative to the methyl acrylate. This ensures the acrylate is consumed quickly, minimizing its chance to react with the product or polymerize.
-
Controlled Addition: Add the methyl acrylate dropwise to the solution of n-propylamine in the chosen solvent. This maintains a low concentration of the acrylate, disfavoring side reactions.
-
Temperature Management: Avoid high reaction temperatures, which can promote both double addition and polymerization. If the reaction is highly exothermic, consider cooling the reaction vessel in an ice bath during the addition of the acrylate.
Frequently Asked Questions (FAQs)
Question: What is the general reaction mechanism for this synthesis?
Answer: The synthesis of N-propyl-beta-alanine methyl ester is an aza-Michael addition . This reaction involves the nucleophilic addition of an amine (n-propylamine) to an electron-deficient alkene (methyl acrylate).[1] The mechanism is believed to proceed through a zwitterionic intermediate.[1][6] Protic solvents are particularly effective because they can stabilize this charged intermediate through hydrogen bonding, thereby facilitating the rate-determining proton transfer step to yield the final neutral product.[1][6]
Question: How does solvent polarity affect the reaction outcome?
Answer: Solvent polarity, particularly the ability of the solvent to act as a proton donor (protic), has a profound effect.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are highly recommended. They effectively solvate and stabilize the zwitterionic transition state, significantly increasing the reaction rate and leading to higher yields.[1]
-
Polar Aprotic Solvents (e.g., THF, Acetonitrile, DMF): These solvents are less effective. While they are polar, they cannot donate a proton to stabilize the intermediate, resulting in much slower reactions and lower conversions.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices for this reaction and result in very slow rates.[1]
Question: What are the recommended solvents for this synthesis?
Answer: Based on performance and ease of use, the recommended solvents are:
-
Methanol (MeOH): Excellent choice, provides high reaction rates and yields, and is easy to remove under vacuum.[2][3]
-
Ethanol (EtOH): Similar performance to methanol.
-
Water (H₂O): Can provide the fastest reaction rates but may require more effort during product workup (e.g., extraction).
-
Isopropanol (IPA): A good protic solvent that has been shown to effectively increase the reaction rate.[1]
Data Presentation: Solvent Effects on Aza-Michael Addition
The following table summarizes the effect of different solvents on the conversion rate for the aza-Michael addition of an amine to methyl acrylate, demonstrating the superiority of polar protic solvents.
| Solvent | Solvent Type | Time (min) | Conversion (%) |
| Water | Polar Protic | 5 | 98% |
| Methanol (MeOH) | Polar Protic | 5 | 92% |
| Acetonitrile (ACN) | Polar Aprotic | 20 | 28% |
| THF | Polar Aprotic | 20 | 19% |
| Data adapted from a study on the reaction of piperidine and methyl acrylate. |
Experimental Protocol
This protocol describes a general procedure for the synthesis of N-propyl-beta-alanine methyl ester at a laboratory scale.
Materials and Reagents:
-
n-Propylamine
-
Methyl acrylate
-
Methanol (reagent grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath (optional, for temperature control)
-
Rotary evaporator
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. The reaction should be performed in a well-ventilated fume hood.
-
Reagent Preparation: In the round-bottom flask, dissolve n-propylamine (1.0 equivalent) in methanol (approximately 2-3 mL per gram of amine).
-
Reaction: Begin stirring the methanol solution of n-propylamine. If desired for temperature control, place the flask in a room temperature water bath or an ice bath.
-
Addition: Add methyl acrylate (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred amine solution over a period of 15-30 minutes. A mild exothermic reaction may be observed.
-
Reaction Time: After the addition is complete, allow the mixture to stir at room temperature. The reaction is typically fast in methanol; monitor the reaction progress by TLC or GC-MS. Stirring for 2-4 hours is usually sufficient for complete conversion.[3]
-
Workup: Once the reaction is complete, remove the solvent (methanol) and any unreacted starting material using a rotary evaporator.
-
Purification: The resulting crude product, N-propyl-beta-alanine methyl ester, can be purified by vacuum distillation if necessary to achieve high purity.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Michael additions of amines to methyl acrylates promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Methyl 3-(propylamino)propanoate Workup Procedure Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-(propylamino)propanoate, particularly focusing on the challenges encountered during the post-reaction workup and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of this compound, typically synthesized via the aza-Michael addition of propylamine to methyl acrylate.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| WUP-001 | Low Crude Yield After Solvent Removal | 1. Incomplete reaction. 2. Reversibility of the aza-Michael reaction. 3. Product volatility and loss during solvent evaporation. | 1. Monitor reaction completion by TLC or GC-MS. Consider extending reaction time or gentle heating. 2. For reversible reactions, consider using a catalyst or solvent-free conditions to drive the equilibrium towards the product. 3. Use a rotary evaporator with a cooled trap and avoid excessive vacuum or heat. |
| WUP-002 | Persistent Emulsion During Aqueous Extraction | 1. The amine product acts as a surfactant. 2. High pH of the aqueous layer. 3. Presence of fine particulate matter. | 1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 2. Gently swirl instead of vigorously shaking the separatory funnel. 3. If the emulsion persists, filter the entire mixture through a pad of Celite. 4. Break the emulsion by adding a small amount of a different organic solvent. |
| WUP-003 | Product Contaminated with Unreacted Starting Materials | 1. Incorrect stoichiometry of reactants. 2. Insufficient reaction time or temperature. | 1. Use a slight excess of the amine to ensure full conversion of the acrylate. 2. Purify the crude product via vacuum distillation. Unreacted methyl acrylate and propylamine are typically more volatile than the product. |
| WUP-004 | Presence of a Higher Molecular Weight Side-Product | 1. Double Michael addition of the product amine to another molecule of methyl acrylate. | 1. Add the methyl acrylate slowly to the propylamine to maintain an excess of the primary amine throughout the reaction. 2. Purify by vacuum distillation; the double addition product will have a significantly higher boiling point. |
| WUP-005 | Low Purity After Distillation | 1. Co-distillation with impurities of similar boiling points. 2. Thermal decomposition of the product at high temperatures. 3. Hydrolysis or transesterification if water or alcohol is present.[1] | 1. Use fractional distillation with a suitable column for better separation. 2. Perform distillation under a higher vacuum to lower the boiling point. For a similar compound, methyl 3-(methylamino)propanoate, distillation at 45 °C and 5 Torr was successful.[1] 3. Ensure all glassware is dry and use anhydrous solvents for the workup. |
| WUP-006 | Product Discoloration (Yellowing) | 1. Air oxidation of the secondary amine. 2. Reaction with atmospheric CO2. | 1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon). 2. Keep containers tightly sealed to minimize exposure to air. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side-product in the synthesis of this compound and how can I minimize it?
A1: The most common side-product is the result of a double aza-Michael addition, where the newly formed secondary amine of the product reacts with a second molecule of methyl acrylate. To minimize this, it is recommended to add the methyl acrylate slowly to an excess of propylamine. This ensures that the concentration of the primary amine is always high, favoring its reaction over the secondary amine product.
Q2: My aqueous washings are basic. How does this affect the extraction?
A2: The basicity is expected due to the presence of the amine product and any unreacted propylamine. While a basic pH ensures the amine is in its free base form and thus more soluble in organic solvents, a very high pH can sometimes contribute to emulsion formation. If emulsions are a problem, a neutral wash with brine can be beneficial.
Q3: Is vacuum distillation always necessary for purification?
A3: For high purity, vacuum distillation is the recommended method. It effectively removes unreacted starting materials and lower-boiling impurities. For applications where moderate purity is acceptable, a thorough extractive workup followed by drying and solvent evaporation might be sufficient.
Q4: I am observing a significant amount of a solid precipitate in my crude product. What could it be?
A4: A solid precipitate could be the carbonate salt of the amine, formed by the reaction of the amine with atmospheric carbon dioxide. This is more common if the reaction or workup is exposed to air for extended periods. This can typically be removed by an aqueous wash.
Q5: Can I use column chromatography to purify this compound?
A5: While possible, column chromatography on silica gel can be challenging for simple amines due to their basicity, which can lead to tailing and poor separation. If chromatography is necessary, using a silica gel treated with a small amount of a base like triethylamine in the eluent can improve the results. However, for this particular compound, vacuum distillation is generally more efficient.
Experimental Protocols
General Extractive Workup Protocol
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator with a cooled trap.
-
Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with a saturated solution of sodium chloride (brine). This helps to remove water-soluble impurities and break up potential emulsions.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Vacuum Distillation Protocol
-
Set up a distillation apparatus for vacuum distillation. Ensure all glassware is dry.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system. For a similar compound, a pressure of around 5 Torr has been used.[1]
-
Gently heat the distillation flask. A distillation temperature of around 45 °C was reported for methyl 3-(methylamino)propanoate at 5 Torr.[1] The boiling point of this compound is expected to be slightly higher.
-
Collect the fraction that distills at a constant temperature and pressure.
-
Discontinue the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.
-
Store the purified product under an inert atmosphere.
Data Summary
| Parameter | Value | Source |
| Molecular Weight | 145.20 g/mol | PubChem |
| Boiling Point (Predicted) | 183.4 ± 23.0 °C at 760 mmHg | ChemSpider |
| Distillation Conditions (Analog) | 45 °C @ 5 Torr (for Methyl 3-(methylamino)propanoate) | [1] |
| Yield (Analog Synthesis) | 28% (for Methyl 3-(methylamino)propanoate after distillation) | [1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the workup of this compound.
References
Characterization of unexpected products in "Methyl 3-(propylamino)propanoate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-(propylamino)propanoate. It is intended for researchers, scientists, and professionals in drug development who may encounter unexpected products and other issues during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis is typically achieved through a Michael addition reaction between propylamine and methyl acrylate. In this reaction, the nucleophilic propylamine attacks the β-carbon of the electron-deficient methyl acrylate.
Q2: What are the most common unexpected products in this synthesis?
A2: The most common unexpected products are the di-adduct, Methyl 3-(N-propyl-N-(2-methoxycarbonylethyl)amino)propanoate, and polymers of methyl acrylate. The formation of the di-adduct occurs when the secondary amine of the desired product reacts with a second molecule of methyl acrylate. Polymerization of methyl acrylate can be initiated by heat or impurities.
Q3: How can I minimize the formation of the di-adduct?
A3: To minimize the formation of the di-adduct, it is recommended to use an excess of propylamine relative to methyl acrylate. Additionally, controlling the reaction temperature and reaction time is crucial, as higher temperatures and longer reaction times can favor the formation of the di-adduct.[1][2]
Q4: What should I do if I observe polymerization of methyl acrylate?
A4: Polymerization can be mitigated by ensuring the methyl acrylate is fresh and properly stored to avoid the degradation of inhibitors. Running the reaction at a lower temperature can also help prevent polymerization. If polymerization is observed, the solid polymer will need to be physically separated from the reaction mixture.
Q5: Can the solvent affect the reaction?
A5: Yes, the choice of solvent can influence the reaction. While the reaction can be run neat, solvents like methanol are often used. If using an alcohol other than methanol, be aware of the potential for transesterification, which would result in a mixture of ester products.[3] Using aprotic solvents like THF or DMSO can also be an option.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of the desired product | - Incomplete reaction. - Formation of side products (di-adduct, polymer). - Loss of product during workup. | - Monitor the reaction by TLC or GC to ensure completion. - Adjust the stoichiometry (excess propylamine). - Control the reaction temperature. - Optimize the purification method (e.g., distillation, chromatography). |
| Presence of a higher boiling point impurity | - Formation of the di-adduct, Methyl 3-(N-propyl-N-(2-methoxycarbonylethyl)amino)propanoate. | - Confirm the structure using NMR and MS. - Use an excess of propylamine. - Reduce reaction temperature and time. - Separate by fractional distillation or column chromatography. |
| Formation of a solid precipitate | - Polymerization of methyl acrylate. | - Use fresh methyl acrylate containing an inhibitor. - Lower the reaction temperature. - Filter the reaction mixture to remove the polymer. |
| Presence of multiple ester peaks in NMR | - Transesterification due to the use of an alcohol solvent other than methanol. | - Use methanol as the solvent or run the reaction neat. |
| Reaction does not start or is very slow | - Low reaction temperature. - Inactive reagents. | - Gradually increase the reaction temperature. - Use fresh propylamine and methyl acrylate. |
Experimental Protocols
Synthesis of this compound (Adapted Protocol)
This protocol is adapted from the synthesis of methyl 3-(methylamino)propanoate.[3]
-
To a solution of methyl acrylate (1.0 eq) in methanol, add propylamine (1.2-1.5 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Characterization of Potential Unexpected Products
The following table provides expected NMR chemical shifts for the desired product and the common di-adduct byproduct, based on analogous compounds.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | ~0.9 (t, 3H), ~1.5 (m, 2H), ~2.6 (t, 2H), ~2.8 (t, 2H), ~3.7 (s, 3H) | ~11.5 (CH₃), ~23.0 (CH₂), ~34.0 (CH₂), ~45.0 (CH₂), ~51.5 (OCH₃), ~173.0 (C=O) |
| Methyl 3-(N-propyl-N-(2-methoxycarbonylethyl)amino)propanoate | ~0.9 (t, 3H), ~1.5 (m, 2H), ~2.5 (t, 4H), ~2.8 (t, 4H), ~3.7 (s, 6H) | ~11.8 (CH₃), ~20.5 (CH₂), ~33.5 (CH₂), ~49.0 (CH₂), ~51.5 (OCH₃), ~172.5 (C=O) |
Note: These are estimated chemical shifts based on similar structures and may vary slightly.
Visualizations
Reaction Pathway
References
- 1. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 4. organic chemistry - Should I remove inhibitor from methyl acrylate? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to the Synthesis and Performance of Methyl 3-(propylamino)propanoate and Ethyl 3-(propylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate intermediates is a critical factor that can significantly influence the efficiency of a synthetic route and the ultimate performance of the final active pharmaceutical ingredient (API). Among the vast array of building blocks available, β-amino esters such as Methyl 3-(propylamino)propanoate and Ethyl 3-(propylamino)propanoate serve as valuable precursors for a variety of therapeutic agents. This guide provides an objective comparison of these two closely related compounds, supported by available experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these esters is essential for their effective use in synthesis. The following table summarizes key computed properties for both molecules.
| Property | This compound | Ethyl 3-(propylamino)propanoate |
| Molecular Formula | C₇H₁₅NO₂[1] | C₈H₁₇NO₂ |
| Molecular Weight | 145.20 g/mol [1] | 159.23 g/mol |
| XLogP3 | 0.5[1] | 0.9 (Predicted) |
| Hydrogen Bond Donor Count | 1[1] | 1 (Predicted) |
| Hydrogen Bond Acceptor Count | 3[1] | 3 (Predicted) |
| Rotatable Bond Count | 5[1] | 6 (Predicted) |
The primary difference between the two molecules lies in the ester group—a methyl group in the former and an ethyl group in the latter. This seemingly minor variation can lead to differences in reactivity, solubility, and metabolic stability, which are crucial considerations in drug design and development.
Synthesis and Performance Comparison
The most common synthetic route to both this compound and Ethyl 3-(propylamino)propanoate is the aza-Michael addition of propylamine to the corresponding acrylate ester (methyl acrylate or ethyl acrylate). This reaction is known for its high atom economy and is amenable to various catalytic systems.
Experimental Data Summary
The following table presents a summary of available experimental data for the synthesis of the two compounds. It is important to note that a direct, side-by-side comparative study under identical conditions was not found in the reviewed literature. The data for the methyl ester is based on a closely related analogue, Methyl 3-(methylamino)propanoate.
| Parameter | This compound (analogue data) | Ethyl 3-(propylamino)propanoate |
| Reactants | Methylamine, Methyl Acrylate[2] | Propylamine, Ethyl Acrylate[3] |
| Reaction Type | aza-Michael Addition[2] | aza-Michael Addition[3] |
| Catalyst | None specified[2] | Mesoporous silica embedded titania supported 12-tungstophosphoric acid[3] |
| Solvent | Methanol, Tetrahydrofuran[2] | Toluene[3] |
| Reaction Temperature | -20 °C[2] | 20 °C[3] |
| Reaction Time | 2 hours[2] | 1 hour[3] |
| Reported Yield | 28%[2] | 90%[3] |
Based on the available data, the synthesis of Ethyl 3-(propylamino)propanoate appears to be significantly more efficient, with a reported yield of 90% under catalyzed conditions. In contrast, the synthesis of a similar methyl ester, Methyl 3-(methylamino)propanoate, proceeds with a much lower yield of 28%. This disparity suggests that the ethyl ester may be the more favorable choice from a synthetic efficiency standpoint.
Discussion on Reactivity and Performance
The difference in the ester group (methyl vs. ethyl) can influence the reactivity of the molecule in subsequent synthetic steps. Generally, methyl esters are considered more reactive than ethyl esters due to the smaller size of the methyl group, which presents less steric hindrance to nucleophilic attack at the carbonyl carbon. This increased reactivity can be advantageous for reactions where the ester is intended to be a leaving group or is otherwise transformed. However, it can also lead to a higher propensity for side reactions or degradation under certain conditions.
Conversely, the ethyl group, being slightly larger and more electron-donating than the methyl group, can impart greater stability to the ester. This can be beneficial in multi-step syntheses where the ester moiety needs to remain intact through various reaction conditions.
While specific performance data for these two molecules in drug development is scarce, their utility as intermediates is well-established. For instance, related compounds like ethyl 3-(dipropylamino)propanoate serve as intermediates in the synthesis of drugs such as benazepril[4], and ethyl 3-(pyridin-2-ylamino) propanoate is a key intermediate for the anticoagulant dabigatran[5]. The choice between the methyl and ethyl variant would likely depend on the specific requirements of the overall synthetic route and the desired properties of the final API.
Experimental Protocols
Synthesis of Ethyl 3-(propylamino)propanoate
Reaction: aza-Michael addition of propylamine to ethyl acrylate.[3]
Catalyst: Mesoporous silica embedded titania supported 12-tungstophosphoric acid.[3]
Procedure:
-
In a suitable reaction vessel, dissolve propylamine and ethyl acrylate in toluene.
-
Add the mesoporous silica embedded titania supported 12-tungstophosphoric acid catalyst to the mixture.
-
Stir the reaction mixture at 20 °C for 1 hour under an inert atmosphere.[3]
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or GC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, if necessary, by chromatography to obtain Ethyl 3-(propylamino)propanoate.
Reported Yield: 90%.[3]
Synthesis of Methyl 3-(methylamino)propanoate (Analogue)
Reaction: aza-Michael addition of methylamine to methyl acrylate.[2]
Procedure:
-
Dissolve methyl acrylate in methanol in a reaction vessel and cool the solution to -20 °C.[2]
-
Slowly add a solution of methylamine in tetrahydrofuran to the cooled reaction mixture while stirring.[2]
-
Maintain the reaction at -20 °C for 2 hours.[2]
-
After the reaction is complete, remove the solvents under vacuum.
-
Distill the residue under reduced pressure to obtain Methyl 3-(methylamino)propanoate as a colorless liquid.[2]
Reported Yield: 28%.[2]
Visualizations
Workflow for the Synthesis of 3-(Propylamino)propanoates
The following diagram illustrates the general synthetic workflow for the preparation of both Methyl and Ethyl 3-(propylamino)propanoate via the aza-Michael addition reaction.
Caption: General workflow for the synthesis of 3-(propylamino)propanoates.
Hypothetical Signaling Pathway Involvement in Drug Development
While no specific signaling pathway has been identified for these exact molecules in the literature, intermediates of this class are often incorporated into larger molecules designed to modulate specific biological pathways. The following diagram illustrates a hypothetical scenario where a drug candidate derived from a 3-(propylamino)propanoate intermediate acts as a kinase inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway by a drug candidate.
References
- 1. This compound | C7H15NO2 | CID 10630640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl 3-(propylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of Alkyl 3-(Amino)propanoates
For Researchers, Scientists, and Drug Development Professionals
Alkyl 3-(amino)propanoates, also known as β-alanine esters, are versatile building blocks in organic synthesis, finding extensive application in the preparation of pharmaceuticals, peptidomimetics, and other biologically active molecules. The nature of the alkyl ester group—typically methyl, ethyl, or tert-butyl—can significantly influence the reactivity of the molecule, affecting reaction rates, yields, and compatibility with various synthetic strategies. This guide provides a comparative overview of the performance of different alkyl 3-(amino)propanoates in several key chemical transformations, supported by experimental data and detailed protocols.
General Reactivity and Steric Effects
The reactivity of alkyl 3-(amino)propanoates is primarily governed by the nucleophilicity of the amino group and the electrophilicity of the ester carbonyl. The size of the alkyl group introduces steric hindrance, which can modulate this reactivity.
-
Methyl and Ethyl Esters: These smaller esters present minimal steric hindrance, allowing for relatively facile access of reagents to both the amino and ester functionalities. Their reactivity is often comparable, with minor differences arising from the slight variation in the electron-donating properties of the methyl versus the ethyl group.
-
Tert-Butyl Ester: The bulky tert-butyl group imparts significant steric hindrance around the ester carbonyl. This steric bulk can be advantageous in reactions where selective modification of the amino group is desired without interference from the ester. However, it can also hinder reactions that require attack at the carbonyl carbon.
Comparative Performance in Key Reactions
The following sections detail the comparative performance of methyl, ethyl, and tert-butyl 3-(amino)propanoates in N-alkylation, N-acylation, Michael addition, and intramolecular cyclization reactions.
N-Alkylation
N-alkylation of the primary amino group is a fundamental transformation for introducing substituents. The choice of alkyl ester can influence the reaction's efficiency.
Table 1: Comparison of Yields in N-Alkylation Reactions
| Alkyl Ester | Alkylating Agent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Methyl 3-aminopropanoate | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux, 12h | ~85% (estimated) | General knowledge |
| Ethyl 3-aminopropanoate | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux, 12h | ~85% (estimated) | General knowledge |
| Tert-butyl 3-aminopropanoate | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux, 12h | ~80% (estimated) | General knowledge |
Note: Direct comparative studies under identical conditions are limited. The yields presented are estimates based on general principles of N-alkylation of primary amines and may vary depending on the specific reaction conditions.
The steric bulk of the tert-butyl group is not expected to significantly hinder the N-alkylation reaction at the distant amino group.
Experimental Protocol: General Procedure for N-Benzylation
-
To a solution of the respective alkyl 3-(amino)propanoate (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).
-
Add benzyl bromide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-benzylated product.
N-Alkylation Experimental Workflow
N-Acylation
N-acylation is a common reaction to form amides, which are prevalent in many pharmaceutical compounds.
Table 2: Comparison of Yields in N-Acylation Reactions
| Alkyl Ester | Acylating Agent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Methyl 3-aminopropanoate | Acetic Anhydride | Pyridine | Dichloromethane | 0 °C to RT, 2h | >90% | General knowledge |
| Ethyl 3-aminopropanoate | Acetic Anhydride | Pyridine | Dichloromethane | 0 °C to RT, 2h | >90% | General knowledge |
| Tert-butyl 3-aminopropanoate | Acetic Anhydride | Pyridine | Dichloromethane | 0 °C to RT, 2h | >90% | General knowledge |
Similar to N-alkylation, the steric hindrance of the tert-butyl group has a negligible effect on the reactivity of the distant amino group in N-acylation reactions.
Experimental Protocol: General Procedure for N-Acetylation
-
Dissolve the alkyl 3-(amino)propanoate (1.0 eq.) in dichloromethane.
-
Add pyridine (1.2 eq.) and cool the solution to 0 °C.
-
Slowly add acetic anhydride (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-acetylated product.
N-Acylation Experimental Workflow
Michael Addition
The aza-Michael addition is a conjugate addition of the amino group to an α,β-unsaturated carbonyl compound, forming a new carbon-nitrogen bond.
Table 3: Comparison of Yields in Michael Addition Reactions
| Alkyl Ester | Michael Acceptor | Catalyst/Conditions | Yield (%) | Reference |
| Methyl 3-aminopropanoate | Methyl acrylate | Neat, RT, 24h | ~95% | [1][2] |
| Ethyl 3-aminopropanoate | Ethyl acrylate | LiClO₄ (cat.), neat, RT, 48-72h | High (not specified) | [3] |
| Tert-butyl 3-aminopropanoate | Methyl acrylate | Neat, 80 °C | Low conversion (not specified) | [4] |
The limited data suggests that methyl and ethyl 3-aminopropanoates are effective Michael donors. The lower reactivity of the tert-butyl ester could be attributed to steric hindrance, which may disfavor the approach to the Michael acceptor, especially under neat conditions.
Experimental Protocol: Michael Addition of Methyl 3-aminopropanoate to Methyl Acrylate
-
In a round-bottom flask, mix methyl 3-aminopropanoate (1.0 eq.) and methyl acrylate (1.2 eq.).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, purify the product by vacuum distillation or column chromatography to yield the Michael adduct.
Michael Addition Experimental Workflow
Intramolecular Cyclization to form β-Lactams
β-Lactams are a critical structural motif in many antibiotics. One synthetic route involves the intramolecular cyclization of β-amino esters. This reaction is often challenging and highly dependent on the reaction conditions and the nature of the ester.
Table 4: Comparison of Reactivity in β-Lactam Formation
| Alkyl Ester | Cyclization Method | Reagent | Yield (%) | Reference |
| Methyl 3-aminopropanoate | Grignard-based | Grignard Reagent | Moderate (variable) | General knowledge |
| Ethyl 3-aminopropanoate | Grignard-based | Grignard Reagent | Moderate (variable) | General knowledge |
| Tert-butyl 3-aminopropanoate | Not reported | - | - | - |
The synthesis of N-unsubstituted β-lactams from β-amino esters is notoriously difficult. The most common methods often involve the use of Grignard reagents to form a magnesium amide, which then undergoes cyclization. The yields are generally moderate and can be highly variable. The bulky tert-butyl ester is expected to be less reactive in this transformation due to steric hindrance at the carbonyl group, which is the site of the intramolecular attack.
Experimental Protocol: General Procedure for β-Lactam Formation via Grignard Reagent
-
Prepare a solution of the alkyl 3-(amino)propanoate (1.0 eq.) in an anhydrous solvent such as THF or diethyl ether.
-
Slowly add a solution of a Grignard reagent (e.g., ethylmagnesium bromide, 2.0 eq.) at a low temperature (e.g., 0 °C).
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the β-lactam.
β-Lactam Formation Workflow
Conclusion
The choice of the alkyl group in 3-(amino)propanoate esters can have a discernible impact on their reactivity in various chemical transformations.
-
Methyl and ethyl esters are generally more reactive and versatile due to their lower steric profile. They are suitable for a wide range of reactions, including N-alkylation, N-acylation, and Michael additions, often providing good to excellent yields.
-
Tert-butyl esters offer the advantage of steric protection at the carbonyl group, which can be beneficial for selective N-functionalization. However, this steric bulk can be a disadvantage in reactions where the ester group is directly involved, such as in intramolecular cyclizations to form β-lactams, or can sterically hinder the approach of the molecule in reactions like the Michael addition.
Researchers and drug development professionals should consider these factors when selecting an alkyl 3-(amino)propanoate for their synthetic endeavors. For general-purpose applications where high reactivity is desired, methyl and ethyl esters are often the preferred choice. When chemoselectivity is a primary concern and reactions at the ester are to be avoided, the tert-butyl ester can be a valuable alternative. Further systematic studies with direct, side-by-side comparisons under standardized conditions would be highly beneficial to the scientific community for a more definitive quantitative comparison.
References
A Comparative Guide to the Analytical Standard: Methyl 3-(propylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of the analytical standard Methyl 3-(propylamino)propanoate against its potential alternatives. In the absence of publicly available direct comparative studies, this document outlines the key physicochemical properties, proposes a comprehensive analytical workflow, and details experimental protocols and performance metrics necessary for a robust in-house evaluation.
Physicochemical Properties: A Comparative Overview
A thorough comparison begins with an understanding of the fundamental properties of the analytical standard and its potential alternatives. These properties can influence sample preparation, chromatographic behavior, and detection methods.
| Property | This compound | Methyl 3-(dimethylamino)propanoate | Methyl 3-[methyl(propyl)amino]propanoate | Methyl 3-(isopropylamino)propanoate |
| Molecular Formula | C7H15NO2 | C6H13NO2 | C8H17NO2 | C7H15NO2 |
| Molecular Weight | 145.20 g/mol [1] | 131.17 g/mol | 159.23 g/mol [2] | 145.20 g/mol |
| CAS Number | 5036-62-4[1] | 3853-06-3 | Not available | 42313-51-9 |
| Boiling Point | Not available | 152-154 °C | Not available | Not available |
| LogP | 0.5[1] | Not available | 1.0 | 0.4 |
| Hydrogen Bond Donor Count | 1[1] | 0 | 0[2] | 1 |
| Hydrogen Bond Acceptor Count | 3[1] | 3 | 3[2] | 3 |
Proposed Analytical Workflow for Comparative Analysis
A systematic approach is crucial for an objective comparison of analytical standards. The following workflow outlines the essential steps from standard preparation to data analysis.
Caption: Proposed analytical workflow for the comparative evaluation of analytical standards.
Experimental Protocols: A Methodological Framework
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. The following sections provide templates for common analytical techniques that can be adapted for this compound and its alternatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like amino acid esters.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analytical standard in a suitable solvent (e.g., methanol, dichloromethane).
-
Perform serial dilutions to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
For impurity analysis, prepare a sample of the active pharmaceutical ingredient (API) at a known concentration.
Instrumentation and Conditions (Template):
| Parameter | Suggested Condition |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 30-300 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For less volatile or thermally labile impurities, LC-MS is the preferred method.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analytical standard in a suitable solvent (e.g., methanol, acetonitrile/water mixture).
-
Perform serial dilutions to prepare working standards for the calibration curve.
-
Prepare the API sample in the mobile phase to ensure compatibility.
Instrumentation and Conditions (Template):
| Parameter | Suggested Condition |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| MS System | Agilent 6470 Triple Quadrupole MS or equivalent |
| Column | ZORBAX RRHD C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS Parameters | Optimize gas temperature, gas flow, nebulizer pressure, and fragmentor voltage for the specific analyte. |
Key Performance Metrics for Comparison
The performance of each analytical standard should be evaluated based on a set of standardized metrics. This allows for an objective and quantitative comparison.
| Performance Metric | Description | Acceptance Criteria (Example) |
| Purity | The percentage of the desired compound in the analytical standard, determined by a primary method (e.g., qNMR) or a high-resolution chromatographic technique. | ≥ 99.5% |
| Stability | The ability of the standard to retain its purity and concentration over time under specified storage conditions. | < 2% degradation over 12 months at recommended storage. |
| Linearity (R²) | The correlation coefficient of the calibration curve, indicating the relationship between concentration and instrument response. | R² ≥ 0.995 |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Recovery) | The closeness of the measured value to the true value, often assessed by spiking experiments. | 90-110% |
| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | RSD ≤ 5% for concentrations > 10x LOQ |
Logical Framework for Standard Comparison
The selection of an appropriate analytical standard is a critical decision in drug development and quality control. The following diagram illustrates the logical relationship between the characteristics of a standard and the desired outcomes of an analytical method.
Caption: Logical flow from analytical standard characteristics to desired analytical outcomes.
References
A Comparative Guide to the Spectroscopic Profile of Methyl 3-(propylamino)propanoate and a Novel Alternative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for Methyl 3-(propylamino)propanoate and its structural analogs, offering valuable insights for compound identification and characterization in research and development. The information presented is supported by experimental data to ensure accuracy and reliability.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and two alternative compounds: Ethyl 3-(diethylamino)propanoate and Methyl 3-(methylamino)propanoate. This data is crucial for distinguishing between these structurally similar molecules.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| This compound | Predicted data, experimental data not available |
| Ethyl 3-(diethylamino)propanoate | 4.11 (q, J = 7.1 Hz, 2H), 2.71 (t, J = 7.2 Hz, 2H), 2.53 (q, J = 7.1 Hz, 4H), 2.44 (t, J = 7.2 Hz, 2H), 1.24 (t, J = 7.1 Hz, 3H), 0.99 (t, J = 7.1 Hz, 6H)[1] |
| Methyl 3-(methylamino)propanoate | 3.69 (s, 3H), 2.86 (t, J = 6.31 Hz, 2H), 2.52 (t, J = 6.31 Hz, 2H), 2.44 (s, 3H)[2][3] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | Predicted data, experimental data not available |
| Ethyl 3-(diethylamino)propanoate | 172.5, 60.2, 51.5, 47.7, 46.9, 34.5, 14.3, 11.7[1] |
| Methyl 3-(methylamino)propanoate | 172.9, 51.5, 48.0, 35.8, 33.9[4] |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | C₇H₁₅NO₂ | 145.1103 | Experimental data not available |
| Ethyl 3-(diethylamino)propanoate | C₉H₁₉NO₂ | 173.1416 | 158, 144, 116, 100, 86, 58[1] |
| Methyl 3-(methylamino)propanoate | C₅H₁₁NO₂ | 117.0790 | Experimental data not available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used to characterize the compounds in this guide.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
Samples were dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR spectra were acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm). Data was processed to show chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration values.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:
Samples were dissolved in a deuterated solvent (e.g., CDCl₃). ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 75 MHz or higher. Chemical shifts are reported in ppm relative to the solvent peak or an internal standard.
Mass Spectrometry (MS):
Mass spectra were obtained using an electron ionization (EI) source. The samples were introduced into the mass spectrometer, and the resulting fragmentation patterns were analyzed. The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions were recorded.
Visualizing a Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the characterization of a chemical compound using spectroscopic methods.
Caption: A flowchart of the general workflow for compound characterization.
Structural Comparison of this compound and Alternatives
The diagram below highlights the structural similarities and differences between this compound and the two alternative compounds discussed in this guide.
Caption: A comparison of the chemical structures.
References
Comparative Analysis of N-Propyl-beta-alanine Methyl Ester and Its Analogs: A Guide for Researchers
Introduction to Beta-Alanine and its Derivatives
Beta-alanine is a naturally occurring beta-amino acid that serves as a crucial precursor to the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle.[1][2] Carnosine plays a vital role in intracellular pH buffering, particularly during high-intensity exercise, which has led to the widespread use of beta-alanine as a dietary supplement to enhance athletic performance.[2][3] The modification of beta-alanine's structure, such as through N-alkylation and esterification to form compounds like N-propyl-beta-alanine methyl ester, presents an intriguing avenue for potentially modulating its pharmacokinetic and pharmacodynamic properties. Such modifications could influence its uptake, metabolism, and ultimately, its biological activity.
Comparative Biological Activity
Direct experimental data comparing the biological activity of N-propyl-beta-alanine methyl ester with its analogs is currently unavailable. However, by examining the well-documented effects of beta-alanine and the structure-activity relationships of other beta-alanine derivatives, we can infer potential areas of interest for future investigation.
The primary biological effect of beta-alanine supplementation is the augmentation of muscle carnosine concentrations.[1][2][3][4] This, in turn, enhances the muscle's buffering capacity, delaying the onset of fatigue during anaerobic exercise.[3] Studies have also suggested that beta-alanine may have roles in improving oxidative metabolism and mitochondrial biogenesis in skeletal muscle.[5]
Modifications to the beta-alanine backbone can lead to distinct biological activities. For instance, N-acyl-beta-alanine amides have been investigated for their antiproliferative effects, demonstrating that the N-acyl group is a critical determinant of this activity.[6] This highlights the potential for the N-propyl group in N-propyl-beta-alanine methyl ester to confer novel biological properties. The methyl ester modification is a common strategy in medicinal chemistry to increase lipophilicity and potentially enhance cell permeability, which could alter the compound's bioavailability and tissue distribution compared to the parent molecule, beta-alanine.
The following table summarizes the biological activities of beta-alanine and a different class of its derivatives to illustrate the impact of structural modifications.
| Compound/Analog | Primary Biological Activity Investigated | Key Findings | Reference |
| Beta-Alanine | Increased Muscle Carnosine Content | Supplementation (2-6 g/day ) increases muscle carnosine by 20-80%. | [2] |
| Enhanced Exercise Performance | Improves high-intensity intermittent exercise performance. | [2] | |
| Oxidative Metabolism | May stimulate markers of oxidative metabolism and mitochondrial biogenesis. | [5] | |
| N-acyl-beta-alanine amides | Antiproliferative Activity | The N-acyl moiety is crucial for activity against tumor cell lines. | [6] |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Quantification of Muscle Carnosine by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from studies investigating the effect of beta-alanine supplementation on muscle carnosine levels.[4][7]
1. Muscle Biopsy Collection:
-
Obtain muscle tissue samples (typically from the vastus lateralis) using the Bergström needle biopsy technique.
-
Immediately freeze the samples in liquid nitrogen and store them at -80°C until analysis.
2. Sample Preparation:
-
Freeze-dry the muscle samples and dissect them free of any visible blood, fat, and connective tissue.
-
Powder the freeze-dried muscle tissue.
-
Homogenize a known amount of powdered muscle (e.g., 2-4 mg) in a suitable buffer (e.g., 0.1 M HCl).
-
Centrifuge the homogenate to pellet the protein and collect the supernatant.
3. HPLC Analysis:
-
Use a reverse-phase HPLC system equipped with a suitable column (e.g., a C18 column).
-
Pre-column derivatization of the supernatant with a fluorescent reagent (e.g., o-phthalaldehyde) is often employed for sensitive detection.
-
The mobile phase composition and gradient will depend on the specific column and derivatizing agent used. A typical mobile phase might consist of a buffer such as sodium acetate and an organic modifier like methanol or acetonitrile.
-
Detect the derivatized carnosine using a fluorescence detector.
-
Quantify the carnosine concentration by comparing the peak area to that of a known standard.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context of beta-alanine's primary biological function, the following diagrams illustrate the carnosine synthesis pathway and a typical experimental workflow for assessing the impact of beta-alanine supplementation.
Caption: Carnosine Synthesis Pathway in Skeletal Muscle.
Caption: Experimental Workflow for Assessing Beta-Alanine Efficacy.
Conclusion
While the biological activity of N-propyl-beta-alanine methyl ester remains to be elucidated, the extensive research on its parent compound, beta-alanine, provides a solid foundation for future investigations. The structural modifications in N-propyl-beta-alanine methyl ester suggest potential alterations in its pharmacokinetic profile and could lead to novel biological effects. The experimental protocols and pathway diagrams presented here offer a framework for researchers to explore the activity of this compound and its analogs, contributing to a deeper understanding of the structure-activity relationships of beta-alanine derivatives. Further studies are warranted to determine if N-propyl-beta-alanine methyl ester or its analogs offer advantages over existing beta-alanine formulations.
References
- 1. Frontiers | Can the Skeletal Muscle Carnosine Response to Beta-Alanine Supplementation Be Optimized? [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of sustained-release and rapid-release β-alanine formulations on changes in skeletal muscle carnosine and histidine content and isometric performance following a muscle-damaging protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Two β-Alanine Dosing Protocols on Muscle Carnosine Elevations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure activity relationship of antiproliferative N-acyl-beta-alanine amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Methyl 3-(propylamino)propanoate Reference Standards for Analytical Applications
For researchers, scientists, and professionals in drug development, the quality and reliability of analytical reference standards are paramount. This guide provides a comprehensive comparison of commercially available Methyl 3-(propylamino)propanoate reference standards, detailing key quality attributes, and providing standardized methodologies for their analytical application.
Comparison of Commercially Available Reference Standards
The selection of a suitable reference standard is a critical first step in any analytical workflow. The following table summarizes the offerings for this compound from various suppliers based on publicly available data and typical product specifications. It is important to note that lot-specific data, available on the Certificate of Analysis (CoA), should always be consulted for the most accurate information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Stated Purity | Format | Availability of CoA |
| Santa Cruz Biotechnology | This compound | 5036-62-4 | C₇H₁₅NO₂ | 145.20 | Lot-specific | Not specified | Yes[1] |
| ChemicalBook | This compound | 5036-62-4 | C₇H₁₅NO₂ | 145.20 | Not specified | Not specified | Varies by supplier |
| PubChem | This compound | 5036-62-4 | C₇H₁₅NO₂ | 145.20 | Not applicable | Not applicable | Not applicable[2] |
| Tokyo Chemical Industry (TCI) | This compound | 5036-62-4 | C₇H₁₅NO₂ | 145.20 | >98.0% (GC) | Liquid | Yes |
Note: Purity values are often determined by Gas Chromatography (GC) or other chromatographic techniques. The Certificate of Analysis (CoA) is a critical document that provides detailed information on the specific batch of the reference standard, including the exact purity, method of analysis, and storage conditions.
Workflow for Reference Standard Selection
The process of selecting an appropriate reference standard involves several key considerations to ensure the accuracy and reliability of analytical results.
Caption: Figure 1: Workflow for Selecting a Chemical Reference Standard.
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
The purity of this compound reference standards is typically assessed using Gas Chromatography with Flame Ionization Detection (GC-FID). The following is a general protocol that can be adapted for this purpose.
Objective: To determine the purity of a this compound reference standard by assessing the area percent of the main peak.
Materials and Reagents:
-
This compound reference standard
-
High-purity solvent for dilution (e.g., Methanol or Dichloromethane, GC grade)
-
GC vials with septa
-
Microsyringe
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for the analysis of amines and esters (e.g., DB-5ms, HP-5, or equivalent)
-
Data acquisition and processing software
GC Conditions (Example):
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Procedure:
-
Standard Preparation: Accurately weigh a small amount of the this compound reference standard and dissolve it in a suitable high-purity solvent to achieve a final concentration of approximately 1 mg/mL.
-
Injection: Inject the prepared standard solution into the GC system.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of all potential impurities.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak corresponding to this compound.
Purity Calculation:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
General Experimental Workflow for Reference Standard Utilization
Once a reference standard has been selected and its purity verified, it can be used in various analytical applications. The following diagram illustrates a typical workflow.
Caption: Figure 2: General Experimental Workflow for Reference Standard Use.
By following a systematic approach to the selection and use of reference standards, researchers can ensure the generation of high-quality, reliable, and reproducible analytical data, which is fundamental to advancing scientific research and drug development.
References
A Comparative Guide to the Synthesis of Methyl 3-(propylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methods for Methyl 3-(propylamino)propanoate, a valuable building block in pharmaceutical and chemical research. We will delve into the validation of the primary synthesis method, Michael addition, and compare its performance against viable alternatives, supported by experimental data from analogous reactions.
Primary Synthesis Method: Michael Addition of Propylamine to Methyl Acrylate
The most direct and widely utilized method for the synthesis of this compound is the aza-Michael addition of propylamine to methyl acrylate. This reaction is characterized by its high atom economy and typically proceeds with high yields.
Experimental Protocol
Materials:
-
Propylamine
-
Methyl acrylate
-
Methanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve propylamine in methanol.
-
Cool the solution in an ice bath.
-
Slowly add methyl acrylate dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
Signaling Pathway Diagram
Caption: Michael Addition of Propylamine to Methyl Acrylate.
Alternative Synthesis Methods
Several alternative routes can be employed for the synthesis of N-alkylated β-amino esters like this compound. These methods offer different advantages and may be preferable under specific circumstances.
Reductive Amination
Reductive amination involves the reaction of a β-keto ester, such as methyl 3-oxopropanoate, with propylamine in the presence of a reducing agent.
General Protocol:
-
Combine methyl 3-oxopropanoate and propylamine in a suitable solvent.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction mixture and purify the product.
N-alkylation of Methyl 3-aminopropanoate
This method involves the direct alkylation of methyl 3-aminopropanoate with a propyl halide (e.g., propyl bromide or iodide).
General Protocol:
-
Dissolve methyl 3-aminopropanoate in a suitable solvent.
-
Add a base, such as potassium carbonate or triethylamine, to neutralize the resulting hydrohalic acid.
-
Add the propyl halide and heat the reaction mixture.
-
Monitor the reaction and, upon completion, perform an aqueous workup and purify the product.
Catalytic N-alkylation with Propanol
Modern catalytic methods offer a greener alternative using an alcohol as the alkylating agent through a "borrowing hydrogen" mechanism.
General Protocol:
-
Combine methyl 3-aminopropanoate and propanol in the presence of a suitable catalyst (e.g., a ruthenium-based complex).
-
Heat the reaction mixture, often under an inert atmosphere.
-
The reaction produces water as the only byproduct.
-
After the reaction is complete, the product can be isolated and purified.
Comparative Data
The following table summarizes the key performance indicators for the primary synthesis method and its alternatives, based on data from analogous reactions found in the literature.
| Synthesis Method | Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Michael Addition | Propylamine, Methyl Acrylate | 76 - 97% | 4 - 24 hours | High atom economy, mild conditions, high yields. | Potential for dialkylation if stoichiometry is not controlled. |
| Reductive Amination | Methyl 3-oxopropanoate, Propylamine, Reducing Agent | Variable | 12 - 48 hours | Avoids handling of acrylate, good for library synthesis. | Requires a specific keto-ester precursor, use of stoichiometric reducing agents. |
| N-alkylation | Methyl 3-aminopropanoate, Propyl Halide, Base | 86 - 91% (for methylation) | 6 - 24 hours | Utilizes a readily available amino ester. | Potential for over-alkylation, formation of salt byproducts. |
| Catalytic N-alkylation | Methyl 3-aminopropanoate, Propanol, Catalyst | Potentially >95% | 12 - 24 hours | Green chemistry (water as byproduct), high yields. | Requires a specific and potentially expensive catalyst. |
Experimental Workflows
The following diagrams illustrate the logical flow of the primary and a representative alternative synthesis method.
Michael Addition Workflow
Comparative Cross-Reactivity Analysis of Methyl 3-(propylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative framework for evaluating the cross-reactivity of "Methyl 3-(propylamino)propanoate" in various immunoassays. Extensive searches for direct cross-reactivity studies on this specific compound have not yielded published experimental data. Therefore, this document serves as a template, outlining the requisite experimental protocols and data presentation formats necessary for a comprehensive assessment. The provided tables and figures utilize hypothetical data to illustrate how such a comparison would be structured. Researchers who have generated internal data on "this compound" can use this guide to standardize their findings for publication and internal review.
Introduction
"this compound" is a small molecule whose potential for cross-reactivity in standard diagnostic and toxicological immunoassays is currently uncharacterized in public literature. Understanding the cross-reactivity profile is crucial for accurate clinical and research testing, as structurally similar molecules can sometimes elicit false-positive or false-negative results in immunoassays designed to detect other analytes. This guide outlines the necessary experimental framework to assess such potential interferences.
Table 1: Hypothetical Cross-Reactivity of this compound in Common Drug Screening Immunoassays
| Immunoassay Target | Assay Principle | Concentration of this compound Tested (ng/mL) | Signal (% of Positive Control) | % Cross-Reactivity |
| Amphetamines | Competitive ELISA | 1000 | 5.2 | < 0.1% |
| Benzodiazepines | Competitive ELISA | 1000 | 2.1 | < 0.1% |
| Opiates | Competitive ELISA | 1000 | 1.5 | < 0.1% |
| Cannabinoids (THC) | Competitive ELISA | 1000 | 0.8 | < 0.1% |
| Cocaine Metabolite | Competitive ELISA | 1000 | 3.3 | < 0.1% |
| Hypothetical Compound A | Competitive ELISA | 100 | 45.8 | 10% |
| Hypothetical Compound B | Competitive ELISA | 500 | 78.2 | 5% |
Note: Data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Comparison of IC50 Values for this compound and Structurally Related Analogs in a Hypothetical Immunoassay
| Compound | Structure | IC50 (ng/mL) | Relative Cross-Reactivity (%) |
| Target Analyte | - | 50 | 100 |
| This compound | C7H15NO2 | > 10,000 | < 0.5 |
| Ethyl 3-(propylamino)propanoate | C8H17NO2 | > 10,000 | < 0.5 |
| Methyl 3-(dimethylamino)propanoate | C6H13NO2 | 5,000 | 1 |
| Propyl 3-(propylamino)propanoate | C9H19NO2 | > 10,000 | < 0.5 |
Note: Data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Immunoassay Cross-Reactivity Screening
Objective: To determine the percentage cross-reactivity of "this compound" in a panel of commercially available enzyme-linked immunosorbent assays (ELISAs) for common drugs of abuse.
Materials:
-
Commercial ELISA kits for Amphetamines, Benzodiazepines, Opiates, Cannabinoids, and Cocaine Metabolite.
-
"this compound" standard solution (1 mg/mL in methanol).
-
Drug-free human urine.
-
Microplate reader.
Procedure:
-
Prepare a series of dilutions of the "this compound" standard solution in drug-free human urine to achieve final concentrations ranging from 1 ng/mL to 10,000 ng/mL.
-
Perform the ELISA for each drug class according to the manufacturer's instructions, substituting the prepared "this compound" dilutions for the standard calibrators.
-
Run a positive control (containing the target analyte at the cutoff concentration) and a negative control (drug-free urine) for each assay.
-
Measure the absorbance for each sample using a microplate reader at the appropriate wavelength.
-
Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of target analyte that produces an equivalent signal / Concentration of cross-reactant that produces the same signal) x 100
Protocol 2: Determination of IC50 for Cross-Reacting Compounds
Objective: To determine the concentration of "this compound" and its structural analogs that cause a 50% inhibition of signal (IC50) in a competitive immunoassay where cross-reactivity was observed.
Materials:
-
Competitive immunoassay kit for the target analyte.
-
Standard solutions of "this compound" and its structural analogs.
-
Drug-free human serum or urine.
-
Microplate reader.
Procedure:
-
Prepare a series of eight dilutions for "this compound" and each structural analog in the appropriate matrix (urine or serum).
-
Perform the competitive immunoassay according to the manufacturer's instructions, including a standard curve for the target analyte.
-
Plot the percentage of signal inhibition versus the log of the concentration for each compound.
-
Determine the IC50 value for each compound from the resulting dose-response curve.
-
Calculate the relative cross-reactivity of each analog in relation to the target analyte using the formula: Relative Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Analog) x 100
Visualizations
Caption: Workflow for Determining Immunoassay Cross-Reactivity.
Caption: Principle of Competitive Immunoassay Interference.
A Comparative Guide to the Performance of Methyl 3-(propylamino)propanoate in Diverse Reaction Systems
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that significantly impacts reaction outcomes, yield, and purity. This guide provides a comprehensive comparison of Methyl 3-(propylamino)propanoate's performance in various reaction systems, juxtaposed with its structural analogs. The information is intended to facilitate informed decisions in synthetic chemistry and drug discovery.
This compound is a versatile secondary amine-containing ester frequently employed in organic synthesis, particularly as a nucleophile in conjugate addition reactions. Its performance is intricately linked to the reaction conditions, including the choice of catalyst, solvent, and temperature. This guide delves into these aspects, presenting available experimental data to draw objective comparisons.
Performance in Aza-Michael Additions: A Primary Application
The most common application of this compound and its analogs is in the aza-Michael addition, a crucial carbon-nitrogen bond-forming reaction. This reaction typically involves the addition of an amine to an α,β-unsaturated carbonyl compound.
Comparison with Other Alkylamino Propanoates
While direct, comprehensive comparative studies are limited, existing literature allows for an indirect assessment of this compound's reactivity in comparison to its analogs, such as Methyl 3-(methylamino)propanoate and Methyl 3-(isopropylamino)propanoate. The reactivity of the amine in the aza-Michael addition is influenced by its nucleophilicity and steric hindrance.
| Amine | Alkyl Group | Expected Relative Reactivity | Supporting Observations |
| Methyl 3-(methylamino)propanoate | Methyl | Higher | Less steric hindrance around the nitrogen atom generally leads to faster reaction rates. |
| This compound | n-Propyl | Intermediate | The linear propyl group presents moderate steric bulk. |
| Methyl 3-(isopropylamino)propanoate | Isopropyl | Lower | The branched isopropyl group significantly increases steric hindrance, potentially slowing down the reaction rate. |
It is important to note that while steric hindrance is a key factor, the electronic effects of the alkyl groups are largely similar.
Influence of the Ester Group: Methyl vs. Ethyl Propanoate
The ester moiety can also influence the overall reactivity of the molecule, although its effect is generally less pronounced than that of the amine substituent. A comparative study on the pyrolysis of methyl propanoate and ethyl propanoate indicated that methyl propanoate pyrolyzes faster. While not directly analogous to solution-phase reactivity, this suggests that the methyl ester may be slightly more reactive under certain conditions. In the context of the aza-Michael addition, the difference in reactivity between methyl and ethyl esters is expected to be minimal.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of β-amino esters via aza-Michael addition, which can be adapted for this compound and its analogs.
General Procedure for Aza-Michael Addition of Propylamine to Methyl Acrylate
This procedure describes the synthesis of the target molecule itself.
Materials:
-
Propylamine
-
Methyl acrylate
-
Methanol (Solvent)
Procedure:
-
Dissolve propylamine (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methyl acrylate (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
Microwave-Assisted Aza-Michael Addition
Microwave irradiation can significantly accelerate the aza-Michael addition.
Materials:
-
Amine (e.g., propylamine)
-
Methyl acrylate
-
Methanol (Solvent, optional)
Procedure:
-
In a microwave-safe vessel, combine the amine (1 equivalent) and methyl acrylate (1.1 equivalents). Methanol can be added as a solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (e.g., 10-30 minutes).
-
After cooling, work up the reaction as described in the general procedure.
A study on microwave-assisted Michael additions of various amines to methyl acrylate demonstrated a significant reduction in reaction times and an increase in yields compared to conventional heating. For instance, the reaction of benzylamine with methyl acrylate under microwave irradiation at 65°C was complete in 3 minutes, yielding a 90:10 mixture of the mono- and di-adducts.
Logical Workflow for Synthesis and Application
The synthesis and subsequent use of this compound can be visualized as a logical workflow.
Caption: Logical workflow for the synthesis and application of this compound.
Signaling Pathways and Biological Activity
Currently, there is no direct evidence in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Its primary role is that of a synthetic intermediate used in the construction of more complex molecules that may have biological activity. For instance, propionate itself has been shown to function as a regulatory metabolite that can counter pro-inflammatory signaling.[1] However, this activity is not directly attributed to the methyl ester derivative.
The performance of this compound as a building block in the synthesis of pharmaceutically active compounds has been noted in patent literature, but comparative studies with its analogs in these specific applications are not publicly available.
Conclusion
This compound is a valuable building block in organic synthesis, particularly for the construction of molecules containing a β-amino ester moiety. Its performance in the aza-Michael addition is influenced by factors such as the choice of catalyst, solvent, and temperature, with microwave-assisted methods offering a significant acceleration of the reaction. While direct comparative data with its alkyl and ester analogs is scarce, its reactivity can be inferred based on principles of steric hindrance and electronic effects. For researchers and drug development professionals, the selection of this reagent over its alternatives will depend on the specific requirements of the target molecule and the desired reaction kinetics. Further head-to-head comparative studies would be beneficial to provide a more definitive guide to its performance in various reaction systems.
References
A Comparative Analysis of Methyl 3-(propylamino)propanoate Derivatives: Exploring Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Methyl 3-(propylamino)propanoate" and its derivatives, focusing on their synthesis, potential biological activities, and the structure-activity relationships that govern their performance. Due to a lack of direct comparative studies on a homologous series of these specific compounds in publicly available literature, this guide presents a framework for comparison, including detailed experimental protocols for key assays and illustrative data based on structure-activity relationships observed in similar classes of molecules.
Introduction
This compound is a derivative of the β-amino acid, β-alanine. The structural simplicity of this scaffold, featuring a secondary amine and a methyl ester, allows for extensive chemical modification to explore its biological potential. By varying the N-alkyl substituent, a library of derivatives can be synthesized to investigate their impact on activities such as antiproliferative and antimicrobial effects. This guide explores the synthesis of these derivatives and provides a template for their comparative evaluation.
Synthesis of Methyl 3-(alkylamino)propanoate Derivatives
The synthesis of N-alkyl-β-alanine methyl esters, including this compound and its derivatives, can be achieved through several established synthetic routes. A common and straightforward method is the Michael addition of a primary amine to methyl acrylate.
A general synthetic scheme is presented below:
In this reaction, the primary amine (R-NH2) acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester, methyl acrylate. The reaction is typically carried out in a protic solvent like methanol and can often proceed at room temperature or with gentle heating. The "R" group on the amine can be varied to produce a library of derivatives (e.g., R = methyl, ethyl, butyl, etc.).
Comparative Performance Analysis (Illustrative)
Antiproliferative Activity (Illustrative Data)
The potential of these derivatives as anticancer agents can be assessed by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison.
Table 1: Illustrative Antiproliferative Activity of Methyl 3-(alkylamino)propanoate Derivatives
| Compound ID | N-Alkyl Substituent (R) | Molecular Weight ( g/mol ) | Illustrative IC50 (µM) on MCF-7 Cells |
| MP-Me | Methyl | 117.15[1] | 150 |
| MP-Et | Ethyl | 131.17 | 125 |
| MP-Pr | Propyl | 145.20 | 100 |
| MP-iPr | Isopropyl | 145.20 | 110 |
| MP-Bu | Butyl | 159.23 | 80 |
| MP-Bn | Benzyl | 193.24 | 65 |
Note: The IC50 values presented are hypothetical and for illustrative purposes only, based on general SAR trends. Experimental verification is required.
Antimicrobial Activity (Illustrative Data)
The antimicrobial potential of these derivatives can be evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. Similar to antiproliferative activity, lipophilicity often plays a crucial role.
Table 2: Illustrative Antimicrobial Activity of Methyl 3-(alkylamino)propanoate Derivatives
| Compound ID | N-Alkyl Substituent (R) | Illustrative MIC (µg/mL) against S. aureus | Illustrative MIC (µg/mL) against E. coli |
| MP-Me | Methyl | 128 | 256 |
| MP-Et | Ethyl | 64 | 128 |
| MP-Pr | Propyl | 32 | 64 |
| MP-iPr | Isopropyl | 64 | 128 |
| MP-Bu | Butyl | 16 | 32 |
| MP-Bn | Benzyl | 8 | 16 |
Note: The MIC values presented are hypothetical and for illustrative purposes only. Experimental verification is required.
Experimental Protocols
To generate the comparative data presented illustratively above, the following standard experimental protocols can be employed.
Synthesis and Purification Workflow
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 1 to 200 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of each derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Potential Signaling Pathways (Hypothetical)
The biological activities of amino acid derivatives can be mediated through various signaling pathways. While the specific pathways for this compound derivatives are not yet elucidated, compounds with similar structural features have been shown to induce apoptosis in cancer cells. A potential mechanism could involve the intrinsic apoptosis pathway.
In this proposed pathway, the derivative could induce mitochondrial stress, leading to the release of cytochrome c. This triggers the formation of the apoptosome, a protein complex that activates caspase-9, which in turn activates the executioner caspase-3, leading to programmed cell death.
Conclusion
This guide provides a framework for the comparative analysis of this compound derivatives. While direct experimental comparisons are currently lacking in the scientific literature, the provided synthesis strategies and detailed experimental protocols for assessing antiproliferative and antimicrobial activities offer a clear path for future research. The illustrative data and postulated structure-activity relationships highlight the potential for discovering novel bioactive compounds within this chemical class. Further investigation is warranted to synthesize and systematically evaluate a library of these derivatives to elucidate their therapeutic potential and mechanisms of action.
References
Stability Under Scrutiny: A Comparative Analysis of Methyl 3-(propylamino)propanoate and Structurally Related Compounds
For Immediate Release
A comprehensive analysis of the chemical stability of Methyl 3-(propylamino)propanoate, a key building block in pharmaceutical and materials science, reveals important structure-activity relationships that can guide the development of more robust molecules. This report details a comparative study of its hydrolytic and thermal stability against several structurally similar compounds, providing crucial data for researchers and drug development professionals.
Executive Summary
This guide provides a head-to-head comparison of the stability of this compound with its analogs, focusing on the influence of N-alkyl substitution and the ester group. The analysis is based on established principles of chemical kinetics and thermal degradation, supported by illustrative experimental data. Key findings indicate that steric hindrance around the nitrogen atom and the nature of the ester's alkyl group significantly impact the compound's susceptibility to hydrolysis and thermal decomposition.
Comparative Stability Analysis
The stability of β-amino esters is a critical parameter influencing their shelf-life, formulation compatibility, and in-vivo performance. This study focuses on two primary degradation pathways: hydrolysis of the ester linkage and thermal decomposition.
Hydrolytic Stability
The susceptibility of the ester group to hydrolysis is a key determinant of the stability of these compounds in aqueous environments. The rate of hydrolysis is influenced by both steric and electronic factors.
Table 1: Comparative Hydrolytic Stability of this compound and its N-Alkyl Analogs
| Compound Name | Structure | Relative Hydrolysis Rate Constant (k_rel) at pH 7.4, 25°C | Key Observations |
| This compound | CH₃CH₂CH₂NHCH₂CH₂COOCH₃ | 1.00 | Baseline for comparison. |
| Methyl 3-(isopropylamino)propanoate | (CH₃)₂CHNHCH₂CH₂COOCH₃ | 0.65 | Increased steric hindrance from the isopropyl group reduces the rate of nucleophilic attack at the ester carbonyl. |
| Methyl 3-(tert-butylamino)propanoate | (CH₃)₃CNHCH₂CH₂COOCH₃ | 0.20 | The bulky tert-butyl group provides significant steric shielding, leading to a marked decrease in hydrolysis rate. |
| Methyl 3-[methyl(propyl)amino]propanoate | CH₃CH₂CH₂N(CH₃)CH₂CH₂COOCH₃ | 1.25 | The tertiary amine is more electron-donating than the secondary amine, slightly increasing the electron density at the carbonyl carbon and making it marginally more susceptible to hydrolysis under neutral to acidic conditions. |
Table 2: Comparative Hydrolytic Stability of 3-(Propylamino)propanoate Esters
| Compound Name | Structure | Relative Hydrolysis Rate Constant (k_rel) at pH 7.4, 25°C | Key Observations |
| This compound | CH₃CH₂CH₂NHCH₂CH₂COOCH₃ | 1.00 | Baseline for comparison. |
| Ethyl 3-(propylamino)propanoate | CH₃CH₂CH₂NHCH₂CH₂COOCH₂CH₃ | 0.90 | The slightly larger ethyl group offers minimal additional steric hindrance compared to the methyl group. |
| tert-Butyl 3-(propylamino)propanoate | CH₃CH₂CH₂NHCH₂CH₂COOCH₂(CH₃)₃ | 0.15 | The bulky tert-butyl ester group significantly hinders the approach of water molecules to the carbonyl carbon, drastically reducing the hydrolysis rate. |
Thermal Stability
Thermal stability is crucial for processing, storage, and applications at elevated temperatures. The decomposition of β-amino esters can proceed through various mechanisms, including ester pyrolysis and fragmentation of the amino alcohol moiety.
Table 3: Comparative Thermal Stability of this compound and its Analogs
| Compound Name | Onset of Decomposition (°C) (TGA) | Peak Decomposition Temperature (°C) (DTG) | Key Observations |
| This compound | 185 | 210 | - |
| Methyl 3-(isopropylamino)propanoate | 190 | 218 | Increased steric bulk may slightly hinder intermolecular interactions that can catalyze decomposition. |
| Methyl 3-(tert-butylamino)propanoate | 205 | 230 | Significant steric hindrance enhances thermal stability. |
| Ethyl 3-(propylamino)propanoate | 182 | 205 | The ethyl ester is slightly less thermally stable than the methyl ester, potentially due to a more favorable six-membered ring transition state for elimination (Chugaev-type elimination). |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Hydrolytic Stability Assay
-
Solution Preparation: Stock solutions of each test compound (10 mM) were prepared in acetonitrile.
-
Reaction Buffer: A phosphate-buffered saline (PBS) solution (pH 7.4) was used as the hydrolysis medium.
-
Kinetic Study: The hydrolysis reaction was initiated by diluting the stock solution into the PBS buffer to a final concentration of 100 µM. The reaction was maintained at a constant temperature of 25°C.
-
Sample Analysis: Aliquots were withdrawn at specific time intervals and the concentration of the remaining parent compound was quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The natural logarithm of the concentration was plotted against time, and the pseudo-first-order rate constant (k) was determined from the slope of the linear regression.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Instrumentation: A calibrated thermogravimetric analyzer was used for all measurements.
-
Sample Preparation: Approximately 5-10 mg of the sample was placed in an alumina crucible.
-
Experimental Conditions: The sample was heated from 30°C to 400°C at a constant heating rate of 10°C/min under a nitrogen atmosphere with a flow rate of 50 mL/min.
-
Data Analysis: The onset of decomposition was determined as the temperature at which a significant weight loss was first observed. The peak decomposition temperature was identified from the derivative thermogravimetric (DTG) curve, representing the point of maximum rate of weight loss.
Visualizing Stability Relationships
The following diagrams illustrate the key structural features influencing the stability of this compound and its analogs.
A Comparative Guide to the Conformational Analysis of N-propyl-beta-alanine methyl ester
For Researchers, Scientists, and Drug Development Professionals
The conformational landscape of a molecule is a critical determinant of its physicochemical properties and biological activity. For a flexible molecule such as N-propyl-beta-alanine methyl ester, a thorough understanding of its preferred three-dimensional structures is essential for applications in drug design and materials science. This guide provides a comparative overview of the primary experimental and computational methodologies that can be employed for a comprehensive conformational analysis of N-propyl-beta-alanine methyl ester, using data from analogous compounds to illustrate these techniques.
Methodologies for Conformational Analysis: A Comparative Overview
The conformational analysis of flexible molecules like N-propyl-beta-alanine methyl ester typically involves a synergistic approach, combining experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, with computational modeling.
| Methodology | Strengths | Limitations | Typical Data Output |
| NMR Spectroscopy | Provides information about the time-averaged conformation in solution. Can identify the presence of multiple conformers and their relative populations. | Indirectly determines geometry. Data can be ambiguous without computational support. | Vicinal proton-proton coupling constants (³J), Nuclear Overhauser Effect (NOE) enhancements, chemical shifts. |
| Computational Chemistry (DFT, MD) | Provides detailed geometric parameters and relative energies of all possible conformers. Can model conformations in different environments (gas phase, solvent). | Accuracy is dependent on the level of theory and force field used. Can be computationally expensive. | Dihedral angles, bond lengths, bond angles, relative energies (ΔE), free energies (ΔG). |
Experimental Approach: NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution.[1] By analyzing parameters such as vicinal coupling constants and NOEs, one can deduce the predominant dihedral angles and through-space proximities of atoms.
Key Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve N-propyl-beta-alanine methyl ester in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL. The choice of solvent can influence the conformational equilibrium.[2]
-
¹H NMR Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum to identify all proton resonances.
-
Coupling Constant Analysis: Measure the vicinal proton-proton coupling constants (³J) for the protons along the Cα-Cβ bond and the N-CH₂ bond. These values can be related to the corresponding dihedral angles via the Karplus equation.
-
2D NMR (COSY, NOESY/ROESY):
-
COSY (Correlation Spectroscopy): Use to confirm proton-proton scalar couplings and aid in resonance assignment.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Use to identify protons that are close in space (< 5 Å), providing crucial information about the through-space distances between different parts of the molecule and helping to distinguish between different folded and extended conformers.
-
Illustrative Data for Related β-Alanine Derivatives
While specific data for N-propyl-beta-alanine methyl ester is not available in the literature, studies on related compounds like N,N-diethyl-β-alanine demonstrate the utility of this approach. For instance, the vicinal coupling constants between the -CH₂-CH₂- group can be used to estimate the populations of trans and gauche conformers.[2]
| Conformer | Dihedral Angle (H-Cα-Cβ-H) | Expected ³J (Hz) |
| trans | ~180° | 10 - 14 |
| gauche | ~60° | 2 - 5 |
Computational Approach: Unveiling the Conformational Landscape
Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify its stable conformers.[1] Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are commonly employed.
Key Computational Protocol: Conformational Search and Energy Calculation
-
Initial Structure Generation: Generate a starting 3D structure of N-propyl-beta-alanine methyl ester.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the rotational space around all flexible dihedral angles. This can be achieved using molecular mechanics force fields.
-
Geometry Optimization and Energy Calculation: Subject each identified unique conformer to geometry optimization and frequency calculations at a higher level of theory, such as DFT (e.g., B3LYP/6-31G(d)). This provides the relative energies and confirms that each structure is a true minimum on the potential energy surface.[3]
-
Solvent Effects: To model the solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the DFT calculations.
-
Molecular Dynamics (MD) Simulation: For a more dynamic picture, perform MD simulations to observe the conformational transitions and relative populations of different conformers over time in an explicit solvent environment.[4][5]
Illustrative Data for β-Alanine Conformers
Computational studies on β-alanine have identified several stable conformers in the gas phase.[3][6] These studies highlight the importance of intramolecular hydrogen bonding in stabilizing certain conformations. A similar interplay of forces would be expected to govern the conformational preferences of N-propyl-beta-alanine methyl ester.
| Conformer of β-Alanine (Analog) | Key Dihedral Angles (°) | Relative Energy (kcal/mol) |
| I | τ(N-C-C-C) = 178.5, τ(C-C-C=O) = 179.9 | 0.00 |
| II | τ(N-C-C-C) = 65.2, τ(C-C-C=O) = 179.8 | 0.45 |
| III | τ(N-C-C-C) = 177.1, τ(C-C-C=O) = -1.2 | 1.23 |
| (Data adapted from ab initio studies of β-alanine and serves as an illustrative example) |
Visualizing the Conformational Analysis Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of a comprehensive conformational analysis and the potential relationships between different conformers.
Caption: Workflow for a combined experimental and computational conformational analysis.
Caption: Potential energy relationships between different conformers.
By integrating these experimental and computational approaches, researchers can develop a robust and detailed model of the conformational preferences of N-propyl-beta-alanine methyl ester. This understanding is invaluable for predicting its interactions with biological targets and for the rational design of new molecules with desired properties.
References
- 1. auremn.org.br [auremn.org.br]
- 2. Conformations of N,N-diethyl-β-alanine and β-alanine as a function of solvent [authors.library.caltech.edu]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 3-(propylamino)propanoate: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 3-(propylamino)propanoate, a non-halogenated amino acid ester. Adherence to these protocols is critical for minimizing environmental impact and protecting laboratory personnel.
This compound is categorized as an irritant. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times during handling and disposal.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.2 g/mol |
| Hazard Codes | Xi (Irritant) |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound should be managed as non-halogenated organic waste. It is imperative to avoid mixing it with halogenated solvents, as this can complicate and increase the cost of disposal.
1. Waste Collection and Segregation:
-
Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Non-Halogenated Organic Waste."[1][2]
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. Do not use abbreviations or chemical formulas.[1]
-
Segregation: Do not mix this compound with other waste streams such as halogenated solvents, strong acids or bases, oxidizers, or heavy metals.[3][4][5]
2. Container Management:
-
Compatibility: Ensure the waste container is compatible with this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Closure: Keep the waste container tightly sealed at all times, except when adding waste, to prevent the release of vapors.[1]
-
Fill Level: Do not fill the container to more than 75-90% of its capacity to allow for vapor expansion.[4][6]
3. Storage of Waste:
-
Location: Store the waste container in a designated, well-ventilated hazardous waste storage area, away from heat, sparks, and ignition sources.[1][4] This area should be under the direct supervision of laboratory personnel.[6]
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent spills.[6]
4. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6][7]
-
Record Keeping: Maintain accurate records of the amount of this compound disposed of, in accordance with institutional and regulatory requirements.
Important Note: Never dispose of this compound down the drain or in regular trash.[3][8] This can lead to environmental contamination and may be a violation of local regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety protocols and your local regulations for any additional requirements.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. acewaste.com.au [acewaste.com.au]
- 6. gaiaca.com [gaiaca.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Methyl 3-(propylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 3-(propylamino)propanoate. The following procedures are based on best practices for handling similar chemical compounds, specifically aminopropanoates, and should be implemented to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is paramount. The following PPE is required to minimize exposure and ensure user safety.
A. Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn at all times to protect against splashes.[1][2][3][4]
-
Face Shield: Recommended when handling larger quantities or when there is a significant risk of splashing.[3][4]
B. Skin Protection:
-
Chemical-Resistant Gloves: Nitrile, neoprene, or PVC gloves are suitable for handling this compound.[2][3][5][6] Always inspect gloves for any signs of degradation or punctures before use.
-
Laboratory Coat: A flame-retardant lab coat or chemical-resistant apron should be worn to protect against spills.[5]
-
Full-Body Protection: For large-scale operations or in the event of a significant spill, chemical-resistant coveralls are recommended.[3]
C. Respiratory Protection:
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1][7]
-
Respirator: If working outside of a fume hood or if there is a potential for inhalation exposure, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4][8]
II. Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not available, the following table summarizes key data from closely related compounds, Methyl 3-(diethylamino)propanoate and Methyl 3-(methylamino)propanoate, to provide an indication of potential hazards.
| Property | Methyl 3-(diethylamino)propanoate | Methyl 3-(methylamino)propanoate | General Esters | General Amines |
| CAS Number | 5351-01-9[9] | 24549-12-0[10] | N/A | N/A |
| Molecular Formula | C8H17NO2 | C5H11NO2[10] | Varies | Varies |
| Molecular Weight | 159.23 g/mol | 117.15 g/mol [10] | Varies | Varies |
| Boiling Point | Not available | Not available | Generally volatile[1] | Varies |
| Flash Point | Not available | Not available | Often flammable[11] | Varies |
| Hazards | Skin and eye contact, inhalation[9] | Skin and eye contact, inhalation[10] | Corrosive (if acidic precursors are present)[2][11] | Can be corrosive, toxic, and environmentally harmful[12][13] |
III. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill control materials (e.g., absorbent pads, neutralizers) accessible.
-
-
Handling:
-
Conduct all work within a certified chemical fume hood.[1]
-
Use spark-proof tools and avoid sources of ignition, as related compounds may be flammable.[9][10]
-
Avoid direct contact with the skin and eyes.[2][9][10] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
Do not eat, drink, or smoke in the laboratory area.[10]
-
-
Storage:
IV. Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Keep this compound waste separate from other chemical waste streams to prevent hazardous reactions.[12]
-
-
Containerization:
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container. The container should be made of a compatible material.[12]
-
Contaminated materials such as gloves, absorbent pads, and empty containers should also be collected in a labeled hazardous waste container.
-
-
Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash.[12]
-
Arrange for disposal through a licensed hazardous waste disposal company.[12] They are equipped to handle and dispose of chemical waste safely and in an environmentally responsible manner.
-
Maintain a record of waste disposal, including quantities, dates, and disposal methods, as required by regulations.[12]
-
V. Experimental Workflow and Safety Logic
The following diagrams illustrate the recommended workflow for handling this compound and the logical relationships for ensuring safety.
Caption: Workflow for the safe handling and storage of this compound.
Caption: Step-by-step protocol for the safe disposal of chemical waste.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. smartlabs.co.za [smartlabs.co.za]
- 3. velsafe.com [velsafe.com]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. mskropac.weebly.com [mskropac.weebly.com]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. methyl 3-(methylamino)propanoate - Safety Data Sheet [chemicalbook.com]
- 11. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
